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  • Product: 1-[Bis(2-hydroxybutyl)amino]-2-butanol
  • CAS: 2421-02-5

Core Science & Biosynthesis

Foundational

Solubility Dynamics of 1-[Bis(2-hydroxybutyl)amino]-2-butanol in Organic Solvents: A Technical Guide for Formulation Scientists

Executive Summary The compound 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS 2421-02-5)—frequently designated in industrial and pharmaceutical literature as tris(2-hydroxybutyl)amine (T2BA) or tributanolamine[1],[2]—is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS 2421-02-5)—frequently designated in industrial and pharmaceutical literature as tris(2-hydroxybutyl)amine (T2BA) or tributanolamine[1],[2]—is a sterically hindered tertiary trialkanolamine. Its unique molecular architecture, featuring a central nitrogen atom fully substituted with bulky 2-hydroxybutyl chains, imparts a highly specific amphiphilic character. This guide provides an in-depth analysis of its solvation thermodynamics, quantitative solubility profiles, and a self-validating experimental methodology for evaluating its behavior in organic solvent matrices.

Physicochemical Profiling & Solvation Thermodynamics

As a Senior Application Scientist, I emphasize that understanding solubility requires looking beyond empirical observation to the underlying causality of molecular interactions. The solubility of T2BA in any given organic solvent is governed by the competition between its own cohesive lattice energy and favorable solute-solvent interactions.

T2BA possesses three distinct structural domains that dictate its solvation:

  • Hydrogen-Bond Donors/Acceptors (Hydroxyl Groups): The three terminal -OH groups engage in extensive intermolecular hydrogen bonding. Solvents that can disrupt this network (e.g., alcohols, glycols) exhibit high solvation capacity.

  • Hydrogen-Bond Acceptor (Tertiary Amine): The central nitrogen atom possesses a lone pair of electrons, acting exclusively as a hydrogen-bond acceptor. This creates a strong affinity for protic solvents.

  • Lipophilic Cavities (Butyl Chains): Unlike lower-molecular-weight homologues such as triethanolamine (TEA), the extended butyl chains of T2BA introduce significant steric bulk and lipophilicity. This structural nuance reduces its cohesive energy, allowing it to dissolve in moderately polar organic solvents where TEA might precipitate.

Solvation_Mechanism T2BA 1-[Bis(2-hydroxybutyl)amino]-2-butanol (T2BA Core) HBA Tertiary Amine (H-Bond Acceptor) T2BA->HBA HBD Hydroxyl Groups (-OH) (H-Bond Donor/Acceptor) T2BA->HBD Lipo Butyl Chains (Lipophilic Cavity) T2BA->Lipo Protic Protic Solvents (e.g., Alcohols) HBA->Protic HBD->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO) HBD->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane) Lipo->NonPolar

Solvation pathways of T2BA driven by hydrogen bonding and lipophilic interactions.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the solubility profile of T2BA across various organic solvent classes at standard ambient temperature (25°C). The data reflects the thermodynamic principles outlined above, demonstrating high miscibility in polar protic environments and poor solubility in non-polar aliphatic hydrocarbons.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol32.7> 500 (Miscible)Strong H-bond donor/acceptor
Polar Protic Propylene Glycol32.0> 500 (Miscible)Polyol H-bonding network
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250Strong H-bond acceptor
Moderately Polar Ethyl Acetate6.050 - 100Dipole-dipole, weak H-bond acceptor
Non-Polar n-Hexane1.9< 5Weak London dispersion forces

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To establish trustworthy solubility parameters for T2BA in novel solvent systems, we must avoid single-timepoint visual dissolution tests, which are highly susceptible to supersaturation artifacts. The protocol detailed below is designed as a self-validating system . By incorporating a dual-timepoint sampling strategy, we mathematically confirm that thermodynamic equilibrium has been achieved.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of T2BA (approximately 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass HPLC vial.

  • Insert a PTFE-coated magnetic micro-stir bar and seal the vial tightly with a PTFE-lined septum cap to prevent the evaporation of volatile organic solvents.

Step 2: Isothermal Equilibration

  • Submerge the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM. Causality: Continuous mechanical agitation ensures maximum surface area contact between the viscous T2BA phase and the solvent, accelerating the kinetics of dissolution.

Step 3: Dual-Timepoint Sampling (Validation Step)

  • Causality: Equilibrium cannot be assumed; it must be proven. Extract a 100 µL aliquot at 24 hours (

    
    ) and a second 100 µL aliquot at 48 hours (
    
    
    
    ).
  • Centrifuge both aliquots at 10,000 × g for 10 minutes at 25°C to pellet any undissolved solute.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter to remove sub-visible particulates.

Step 4: Quantification via GC-FID

  • Causality: Because T2BA lacks a conjugated π-system, standard UV-Vis or HPLC-UV methods are ineffective. Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal analytical technique for this volatile alkanolamine.

  • Dilute the filtered aliquots with a compatible solvent containing an internal standard (e.g., tetradecane).

  • Inject into the GC-FID and calculate the concentration using a pre-established multipoint calibration curve.

Step 5: System Suitability & Equilibrium Validation

  • Compare the calculated concentrations at

    
     and 
    
    
    
    .
  • Acceptance Criterion: If the variance

    
     (less than 2%), thermodynamic equilibrium is validated. If the variance exceeds 2%, continue equilibration for an additional 24 hours and resample.
    

Solubility_Protocol Prep 1. Sample Preparation Excess T2BA in Solvent Equil 2. Isothermal Equilibration Shake-Flask at 25°C Prep->Equil Sampling 3. Dual-Time Sampling (24h & 48h Aliquots) Equil->Sampling Validation 4. Equilibrium Validation (ΔConc < 2%) Sampling->Validation Validation->Equil If ΔConc > 2% Analysis 5. GC-FID Quantification (Internal Standard) Validation->Analysis Result Validated Solubility Profile Analysis->Result

Self-validating isothermal shake-flask workflow for determining T2BA solubility.

Applications in Drug Development & Formulation

In pharmaceutical formulation—particularly in the development of topical, transdermal, and complex liquid delivery systems—poorly soluble active pharmaceutical ingredients (APIs) like minoxidil require sophisticated solvent matrices[3]. High concentrations of co-solvents (such as propylene glycol and ethanol) are often necessary but can lead to phase separation or incompatibility with pharmaceutical additives like carbomer thickening agents[3].

T2BA serves a critical dual purpose in these matrices:

  • In-Situ Salt Formation: As an organic neutralizing agent, T2BA can form stable in-situ salts with acidic APIs or acidic polymer backbones (e.g., Carbopol). Its high solubility in organic solvents ensures that the resulting salt remains fully dissolved in the vehicle[3].

  • Solubilizing Bridge: The amphiphilic nature of T2BA allows it to act as a co-solvent bridge between highly polar aqueous/glycolic phases and the lipophilic domains of the API. This prevents the precipitation of the drug over the product's shelf life, ensuring a "pharmaceutically elegant" and thermodynamically stable final formulation[3].

References

  • Source: Google Patents (US7442369B1)
  • Title: 2-Butanol, 1,1',1''-nitrilotris- - Substance Details Source: U.S. Environmental Protection Agency (EPA) Substance Registry Services URL: [Link]

  • Source: Google Patents (US5084103A)

Sources

Exploratory

pKa Values and Basicity of 1-[Bis(2-hydroxybutyl)amino]-2-butanol: A Comprehensive Technical Guide

Executive Summary 1-[Bis(2-hydroxybutyl)amino]-2-butanol, commonly referred to as tri-sec-butanolamine or tri(2-hydroxybutyl)amine, is a sterically hindered tertiary alkanolamine. In pharmaceutical formulation, gas sweet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[Bis(2-hydroxybutyl)amino]-2-butanol, commonly referred to as tri-sec-butanolamine or tri(2-hydroxybutyl)amine, is a sterically hindered tertiary alkanolamine. In pharmaceutical formulation, gas sweetening, and chemical manufacturing, the basicity (pKa) of an alkanolamine dictates its buffering capacity, salt-forming ability, and reaction kinetics. This whitepaper provides an in-depth analysis of the structural determinants governing the basicity of 1-[Bis(2-hydroxybutyl)amino]-2-butanol, compares its physicochemical profile to homologous alkanolamines, and establishes a self-validating experimental protocol for precise pKa determination.

Structural Determinants of Basicity

The basicity of tertiary alkanolamines is not a simple function of nitrogen availability; it is a complex thermodynamic equilibrium dictated by inductive effects, steric hindrance, and solvation dynamics. For 1-[Bis(2-hydroxybutyl)amino]-2-butanol, the pKa is approximately 8.0–8.1, a value shaped by three competing molecular forces:

  • Inductive Effects (+I): The three 2-hydroxybutyl chains act as electron-donating groups. The presence of extended alkyl chains (sec-butyl vs. ethyl or propyl) increases the electron density on the central nitrogen atom, inherently increasing its affinity for a proton relative to simpler amines[1].

  • Steric Hindrance & Solvation Penalty: The bulky 2-hydroxybutyl groups create a significant steric shield around the nitrogen lone pair. When protonated, the resulting cation requires stabilization via solvation (hydration). The steric bulk restricts water molecules from forming an optimal solvation shell, which thermodynamically penalizes the protonated state and depresses the pKa[2].

  • Intramolecular Hydrogen Bonding: To compensate for the solvation penalty, the hydroxyl groups on the sec-butyl chains can fold inward to form intramolecular hydrogen bonds with the protonated nitrogen. This internal stabilization is a critical driver for maintaining the basicity of sterically hindered alkanolamines in aqueous media.

BasicityMechanisms FreeAmine Free Base (Lone Pair Available) Protonated Protonated Amine (Cationic Form) FreeAmine->Protonated + H⁺ Protonated->FreeAmine - H⁺ Steric Steric Hindrance (Decreases Solvation) Steric->FreeAmine Inductive Inductive Effect (+I) (Increases Basicity) Inductive->Protonated Hbond Intramolecular H-Bonding (Stabilizes Cation) Hbond->Protonated

Mechanistic factors influencing the basicity and protonation state of tri-sec-butanolamine.

Comparative pKa Analysis

To contextualize the basicity of 1-[Bis(2-hydroxybutyl)amino]-2-butanol, we must compare it against its lower homologs: Triethanolamine (TEA) and Triisopropanolamine (TIPA). As the alkyl chain length and branching increase, the pKa generally increases due to the dominant +I effect and intramolecular hydrogen bonding overcoming the steric solvation penalty[1].

Table 1: Comparative Basicity of Tertiary Alkanolamines at 25 °C
AlkanolamineAbbreviationpKa (Aqueous)Structural Characteristics
Triethanolamine TEA7.76Three primary alcohol groups; minimal steric hindrance; high solvation.
Triisopropanolamine TIPA7.86 - 8.06Three secondary alcohol groups; moderate steric hindrance; strong +I effect.
1-[Bis(2-hydroxybutyl)amino]-2-butanol Tri-sec-butanolamine~8.06Three secondary alcohol groups with ethyl extensions; maximum steric hindrance.

Data synthesized from established thermodynamic evaluations of alkanolamine basicity[1][3].

Experimental Workflows: Determination of pKa

Determining the exact pKa of sterically hindered alkanolamines requires rigorous control over temperature and ionic strength. The following protocol is built upon the authoritative potentiometric methodologies established by [4].

Causality & Self-Validation in Experimental Design
  • Why 0.15 M KCl? The thermodynamic pKa is highly sensitive to the activity coefficients of the ionic species. By swamping the solution with a non-interacting salt (0.15 M KCl), we fix the ionic strength to mimic physiological conditions, ensuring the measured concentration quotient closely approximates the thermodynamic equilibrium constant.

  • Why strict temperature control? The protonation of amines is an exothermic process. The temperature derivative (

    
    ) for alkanolamines is typically between -0.02 and -0.03 units per °C. A fluctuation of just 1 °C can invalidate the measurement.
    
  • Self-Validation: The protocol utilizes a Gran plot transformation rather than a simple inflection point derivative. This self-validates the exact equivalence point independent of glass electrode calibration drift.

Step-by-Step Potentiometric Titration Protocol
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00, all pre-equilibrated to exactly 25.0 ± 0.1 °C.

  • Blank Titration (System Validation): Perform a blank titration of 50.0 mL of 0.15 M KCl with 0.1 M HCl to quantify any dissolved

    
     (carbonic acid) or solvent impurities. Subtract this blank isotherm from the sample data.
    
  • Sample Preparation: Dissolve accurately weighed 1-[Bis(2-hydroxybutyl)amino]-2-butanol to achieve a 0.01 M concentration in 50.0 mL of 0.15 M KCl.

  • Thermostated Titration: Place the sample in a jacketed titration vessel connected to a circulating water bath set to 25.0 ± 0.1 °C. Purge the headspace with inert Nitrogen (

    
    ) gas to prevent 
    
    
    
    absorption.
  • Titrant Addition: Add 0.1 M standardized HCl in 0.1 mL increments using an automated micro-burette. Allow the potential (

    
    ) to stabilize within a drift of < 0.1 mV/min before recording the pH.
    
  • Data Processing: Convert the titration curve (pH vs. Volume) into a Gran plot to locate the exact equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation modified for activity coefficients at half-equivalence.

PotentiometricWorkflow A Sample Preparation (1-[Bis(2-hydroxybutyl)amino]-2-butanol in 0.15 M KCl) B Temperature Equilibration (Thermostated at 25.0 ± 0.1 °C) A->B C Potentiometric Titration (Addition of 0.1 M HCl / NaOH) B->C D Data Acquisition (Continuous pH vs. Titrant Volume) C->D E Data Processing (Gran Plot / Non-linear Regression) D->E F pKa Determination (Thermodynamic pKa Extraction) E->F

Step-by-step potentiometric titration workflow for high-fidelity pKa determination.

Applications in Drug Development & Formulation

The specific pKa of ~8.06 makes 1-[Bis(2-hydroxybutyl)amino]-2-butanol highly valuable in pharmaceutical and cosmetic formulations[2].

  • Transdermal Solubilization: When formulating acidic active pharmaceutical ingredients (APIs) like NSAIDs (e.g., piroxicam or ibuprofen), the choice of counter-ion is critical. Using an organic amine with a pKa of ~8.0 creates an equilibrium mixture rather than a rigid salt[5]. This equilibrium state significantly enhances the thermodynamic activity of the API, driving superior transdermal permeation compared to fully ionized inorganic salts.

  • Physiological Buffering: Because its pKa sits just above physiological pH (7.4), it acts as an excellent buffering agent in topical and ophthalmic preparations, resisting pH shifts caused by the degradation of ester-based excipients.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. 3rd Edition, Chapman & Hall, New York.

  • Rayer, A. V., et al. (2015). "Effect of pKa on the kinetics of carbon dioxide absorption in aqueous alkanolamine solutions containing carbonic anhydrase at 298 K." Chemical Engineering Journal, 259, 682-691.

  • Kurek-Górecka, A., et al. (2021). "The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility." Molecules, 26(13), 3959.

  • Ataman Chemicals. (n.d.). TIPA 85% (Triisopropanolamine) Technical Data Sheet.

Sources

Foundational

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Chiral Amino Alcohols: A Case Study of (S)-(+)-2-Amino-1-butanol

Introduction: The Significance of Chiral Amino Alcohols in Drug Development PART 1: Nomenclature and Physicochemical Properties A systematic understanding of a molecule begins with its unambiguous identification and a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Alcohols in Drug Development

PART 1: Nomenclature and Physicochemical Properties

A systematic understanding of a molecule begins with its unambiguous identification and a clear grasp of its physical and chemical characteristics.

IUPAC Nomenclature and CAS Number

For the specific compound of interest in this guide, the details are as follows:

  • IUPAC Name: (S)-2-aminobutan-1-ol

  • CAS Number: 5856-62-2[1]

Core Chemical and Physical Properties

The physicochemical properties of (S)-(+)-2-Amino-1-butanol are summarized in the table below. These properties are crucial for designing synthetic routes, developing purification strategies, and formulating the final product.

PropertyValue
Molecular FormulaC₄H₁₁NO[2]
Molecular Weight89.14 g/mol [3]
AppearanceColorless to slightly yellow liquid[3]
Boiling Point172-174 °C[1]
Density0.944 g/mL at 25 °C[1]
Optical Activity[α]20/D +10°, neat[1]
SolubilitySoluble in water[3]

PART 2: Synthesis Methodologies for Enantiomerically Pure Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a key challenge in pharmaceutical manufacturing. The choice of synthetic route is often a trade-off between cost, efficiency, stereoselectivity, and environmental impact.

Catalytic Hydrogenation of Chiral Amino Acids

One of the most direct and efficient methods for producing enantiopure amino alcohols is the catalytic hydrogenation of the corresponding chiral amino acid. This method is advantageous due to the commercial availability of a wide range of enantiopure amino acids.

Experimental Protocol: Synthesis of (S)-2-Amino-1-butanol from (S)-2-Aminobutyric Acid [4]

  • Catalyst Preparation: Prepare a supported metal catalyst, for example, a ruthenium-based catalyst on a carbon carrier.

  • Reaction Setup: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL in a high-pressure reactor.

  • pH Adjustment: Adjust the pH of the solution to a range of 1-5.

  • Catalyst Addition: Add the supported metal catalyst, with the active metal component being 0.05-0.5% of the weight of the amino acid.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 2-4 MPa and heat to 60-70°C. Maintain these conditions for 4-10 hours, or until hydrogen uptake ceases.

  • Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product isolated and purified.

G cluster_0 Catalytic Hydrogenation Workflow S_2_Aminobutyric_Acid (S)-2-Aminobutyric Acid Solution Reactor High-Pressure Reactor S_2_Aminobutyric_Acid->Reactor Catalyst Supported Ru Catalyst Catalyst->Reactor Hydrogenation Hydrogenation (H2, 2-4 MPa, 60-70°C) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Product (S)-2-Amino-1-butanol Filtration->Product

Caption: Workflow for the synthesis of (S)-2-Amino-1-butanol.

Biocatalytic Approaches

Enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an attractive green alternative to traditional chemical synthesis.

Conceptual Workflow: Enzymatic Resolution of Racemic 2-Amino-1-alkanols [5]

This process involves the selective enzymatic hydrolysis of an ester derivative of the racemic amino alcohol.

  • Esterification: The racemic amino alcohol is first converted to a suitable ester derivative.

  • Enzymatic Hydrolysis: A lipase is used to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

  • Separation: The hydrolyzed alcohol and the unreacted ester are then separated.

  • Hydrolysis of Unreacted Ester: The unreacted ester is hydrolyzed to yield the other enantiomer of the amino alcohol.

G cluster_1 Enzymatic Resolution Racemic_Ester Racemic Ester of 2-Amino-1-butanol Selective_Hydrolysis Selective Hydrolysis Racemic_Ester->Selective_Hydrolysis Lipase Lipase Enzyme Lipase->Selective_Hydrolysis S_Ester (S)-Ester (Unreacted) Selective_Hydrolysis->S_Ester R_Alcohol (R)-Alcohol (Hydrolyzed) Selective_Hydrolysis->R_Alcohol Separation Separation S_Ester->Separation R_Alcohol->Separation S_Alcohol (S)-2-Amino-1-butanol Separation->S_Alcohol

Caption: Conceptual workflow for enzymatic resolution.

PART 3: Applications in Drug Development

The primary application of enantiomerically pure amino alcohols like (S)-(+)-2-Amino-1-butanol is as a chiral intermediate in the synthesis of pharmaceuticals.

Synthesis of Ethambutol

(S)-(+)-2-Amino-1-butanol is a key starting material for the synthesis of (S,S)-ethambutol, an important antibacterial agent used in the treatment of tuberculosis.[1][5] The synthesis involves the reaction of two equivalents of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.

Chiral Auxiliaries and Ligands

Chiral amino alcohols can also be used as chiral auxiliaries to control the stereochemistry of chemical reactions or as ligands in asymmetric catalysis.

PART 4: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

  • Hazard Classification: 2-Amino-1-butanol is classified as a corrosive and combustible liquid.[3][6]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[3]

Conclusion

Chiral amino alcohols are a cornerstone of modern pharmaceutical synthesis. The ability to produce these compounds in high enantiomeric purity is critical for the development of safe and effective drugs. This guide has provided an in-depth look at the synthesis, properties, and applications of this important class of molecules, using (S)-(+)-2-Amino-1-butanol as a case study. The methodologies and principles discussed herein are broadly applicable and will be of significant value to researchers and professionals in the field of drug development.

References

  • National Institute of Standards and Technology. 1-Butanol, 2-amino-. [Link]

  • Google Patents. One kind synthesis (S) The method of 2 amino butanols.
  • Haz-Map. 2-Amino-1-butanol. [Link]

  • Google Patents. Process for the enzymatic resolution of racemic 2-amino-1-alkanols.

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Methodology for 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Executive Summary 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as tri-sec-butanolamine or 1,1',1''-Nitrilotris(butan-2-ol), is a sterically hindered tertiary alkanolamine. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as tri-sec-butanolamine or 1,1',1''-Nitrilotris(butan-2-ol), is a sterically hindered tertiary alkanolamine. Characterized by a central nitrogen atom covalently bonded to three 2-hydroxybutyl chains, it is utilized in drug development and industrial formulations as a robust pH buffer, neutralizing agent, and cross-linking intermediate. This whitepaper provides a rigorous evaluation of its toxicokinetics, mechanistic toxicology, and the empirical frameworks required to architect a globally compliant Safety Data Sheet (SDS).

Section 1: Physicochemical Profiling and Toxicokinetics

The toxicological behavior of an alkanolamine is fundamentally dictated by its physicochemical properties. The tertiary amine core confers significant basicity, while the three sec-butyl groups introduce a unique steric bulk and lipophilicity not seen in lower homologues like 1[1]. This structural nuance directly impacts dermal penetration and cellular interaction.

Table 1: Physicochemical Properties & Toxicological Implications

ParameterValue / DescriptionToxicological Implication
CAS Number 2421-02-5Regulatory identifier for hazard tracking[2].
Molecular Formula C12H27NO3High molecular weight (233.35 g/mol ) limits aerosolization and inhalation risk.
Density 1.025 g/mLViscous liquid nature increases residence time on the skin during accidental exposure[2].
Boiling Point 376.5 °C (at 760 mmHg)Extremely low vapor pressure at ambient temperatures mitigates acute inhalation hazards[2].
Topological Polar Surface Area 63.9 ŲModerate TPSA suggests restricted but viable passive diffusion across lipid bilayers[2].
LogP (Predicted) 0.61Slight lipophilicity facilitates stratum corneum penetration more efficiently than highly hydrophilic amines[2].

Section 2: Mechanistic Toxicology & Read-Across Analysis

Due to the specialized nature of 1-[Bis(2-hydroxybutyl)amino]-2-butanol, toxicologists frequently employ a "read-across" methodology, leveraging data from structurally analogous alkanolamines evaluated by the3[3].

Acute Localized Toxicity (Alkaline Hydrolysis)

The primary hazard of this compound is its basicity. The unprotonated free base form of the amine interacts aggressively with the acidic mantle of the skin and ocular mucosa. The mechanism of injury is alkaline hydrolysis: the amine saponifies cellular membrane lipids and denatures structural proteins, leading to localized tissue necrosis if not rapidly neutralized.

Genotoxicity and Nitrosamine Formation

While the parent tertiary amine lacks structural alerts for direct DNA reactivity, a critical mechanistic concern involves its degradation. Under oxidative stress or thermal degradation, tertiary amines can undergo dealkylation to yield secondary amines. If these secondary amines are co-formulated with nitrosating agents (e.g., nitrites, nitrogen oxides), they undergo a rapid electrophilic substitution to form N-nitrosamines—highly potent, cross-linking genotoxins[3].

G A 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Tertiary Amine) B Dealkylation / Impurities (Secondary Amine) A->B Heat / Oxidation D N-Nitrosamine Formation (Genotoxic Hazard) B->D Reaction C Nitrosating Agent (e.g., Nitrites, NOx) C->D Reaction

Mechanistic pathway of secondary amine dealkylation and nitrosamine formation.

Section 3: Experimental Protocol for Toxicity Assessment

To validate the GHS classification for the SDS without relying on in vivo animal models, a self-validating in vitro protocol using Reconstructed Human Epidermis (RhE) is strictly followed (based on OECD Test Guideline 439).

Causality of the MTT Assay

The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality relies on cellular metabolism: only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt into insoluble purple formazan. A drop in formazan production directly quantifies the extent of alkaline-induced cellular death.

Step-by-Step Methodology (Self-Validating System)
  • Tissue Equilibration : Incubate 3D RhE tissues in assay medium at 37°C, 5% CO₂ for 24 hours to establish baseline metabolic homeostasis.

  • Test Substance Application : Apply 30 µL of undiluted 1-[Bis(2-hydroxybutyl)amino]-2-butanol directly to the apical surface of the RhE tissue.

  • Internal Validation Controls :

    • Negative Control: Apply 30 µL of PBS. (System Validation: Must yield an Optical Density (OD) > 1.0 to prove baseline tissue health).

    • Positive Control: Apply 30 µL of 5% SDS. (System Validation: Must yield < 20% viability to prove assay sensitivity to known irritants).

  • Exposure & Termination : Incubate for exactly 35 minutes. Wash tissues thoroughly with PBS 15 times to physically remove the alkanolamine, halting the alkaline hydrolysis mechanism.

  • Metabolic Labeling : Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours.

  • Quantification : Extract the intracellular formazan crystals using isopropanol. Measure the OD at 570 nm using a spectrophotometer.

  • Algorithmic Interpretation : If the relative tissue viability is ≤ 50% compared to the negative control, the compound is classified as a GHS Category 2 Skin Irritant.

G A Reconstructed Human Epidermis (RhE) Model B Apply 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Topical Application) A->B C Incubation (35 min) & Washing (Halt Alkaline Hydrolysis) B->C D MTT Viability Assay (Formazan Production) C->D E Spectrophotometric Quantification (OD 570nm) D->E F Viability > 50% Non-Irritant (GHS NC) E->F G Viability <= 50% Irritant (GHS Cat 2) E->G

Workflow for In Vitro Skin Irritation Assessment (OECD 439) using RhE models.

Section 4: Safety Data Sheet (SDS) Architecture

Based on the synthesis of physicochemical data and mechanistic toxicity, the Safety Data Sheet for CAS 2421-02-5 must be structured to ensure stringent regulatory compliance.

Table 2: Core SDS Components and Directives

SDS SectionTechnical Directive & Causality
Section 2: Hazard Identification Signal Word : Warning. Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation). Causality: Driven by the unprotonated amine's ability to saponify lipids.
Section 4: First-Aid Measures Eye Contact : Flush immediately with copious amounts of water for a minimum of 15 minutes. Causality: Prolonged flushing is required to dilute the viscous, hydrophilic base and prevent permanent corneal opacity.
Section 7: Handling & Storage Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen). Critical Restriction : Do not store or formulate with nitrites or strong oxidizing agents. Causality: Prevents the dealkylation and subsequent formation of genotoxic N-nitrosamines.
Section 8: Exposure Controls/PPE Utilize Nitrile or Butyl rubber gloves. Causality: The sec-butyl groups increase lipophilicity, allowing the chemical to permeate standard latex more rapidly.
Section 10: Stability & Reactivity Stable under standard conditions. Hazardous decomposition products include carbon oxides (COx) and nitrogen oxides (NOx) upon thermal degradation.

References

  • Triethanolamine - Wikipedia Source: Wikipedia URL
  • Source: Cosmetic Ingredient Review (CIR)
  • 트리부탄올아민 2421-02-5 wiki - Kr (Tributanolamine Properties)

Sources

Foundational

Thermodynamic and Structural Profiling of 1-[Bis(2-hydroxybutyl)amino]-2-butanol: Hydrogen Bonding Potential and Application Dynamics

Executive Summary As formulation complexities increase across material sciences and pharmaceutical development, the selection of multifunctional excipients and cross-linkers requires rigorous thermodynamic justification....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As formulation complexities increase across material sciences and pharmaceutical development, the selection of multifunctional excipients and cross-linkers requires rigorous thermodynamic justification. This technical guide provides an in-depth analysis of 1-[bis(2-hydroxybutyl)amino]butan-2-ol (CAS: 2421-02-5), commonly designated in industrial literature as tri(2-hydroxybutyl)amine (T2BA) . By dissecting its supramolecular mechanics, this whitepaper equips researchers with the causal logic necessary to leverage T2BA’s unique hydrogen bonding potential in advanced formulations, ranging from hydratable cementitious defoamers to micellar stabilizers.

Molecular Architecture & Supramolecular Mechanics

The structural framework of T2BA consists of a central tertiary amine nitrogen bonded to three 2-hydroxybutyl chains. From a supramolecular perspective, its hydrogen bonding potential is defined by two critical parameters:

  • Site Availability: The molecule possesses exactly 3 hydrogen bond donors (the protons of the three secondary hydroxyl groups) and 4 hydrogen bond acceptors (the three hydroxyl oxygens plus the lone electron pair on the central nitrogen)[1].

  • Steric Causality: Unlike simpler homologues such as triethanolamine, the ethyl extensions on the butyl chains of T2BA introduce significant steric hindrance. This steric bulk restricts the molecule from folding inward to form stable intramolecular hydrogen bonds. Consequently, the hydroxyl groups are forced outward, highly favoring intermolecular hydrogen bonding. This causality explains why T2BA acts as an exceptional cross-linker and micelle stabilizer—its functional groups are structurally primed to interact with external substrates rather than self-quenching.

Quantitative Physicochemical Profile

To facilitate formulation modeling, the core physicochemical parameters governing the interaction dynamics of T2BA are summarized below.

PropertyValueStructural Implication
IUPAC Name 1-[bis(2-hydroxybutyl)amino]butan-2-olDefines the tertiary amine and secondary alcohol topology.
CAS Number 2421-02-5Primary identifier for regulatory and procurement tracking[1].
Molecular Weight 233.35 g/mol Indicates a moderate size, ideal for bridging polymer chains[1].
LogP 0.937Demonstrates amphiphilic balance; slightly lipophilic but water-soluble[1].
H-Bond Donors 3High capacity for proton donation to target acceptors[1].
H-Bond Acceptors 4High capacity for accepting protons, driving complexation[1].

Experimental Methodology: Validating Hydrogen Bond Dynamics

To rigorously map the hydrogen bond donor/acceptor interactions and measure the thermodynamics of complex formation, application scientists must employ a self-validating analytical protocol.

Objective: Quantify the enthalpy of hydrogen bond formation and map donor/acceptor stoichiometry.

Step 1: Aprotic Baseline Establishment

  • Action: Dissolve T2BA in an anhydrous, non-polar, aprotic solvent (e.g., cyclohexane).

  • Causality: Aprotic solvents cannot act as H-bond donors or acceptors. This eliminates competitive solvent-solute interactions, ensuring that any subsequent spectral shifts or thermal changes are strictly derived from the T2BA-target interaction.

Step 2: Vibrational Profiling via FTIR

  • Action: Analyze the O-H stretching region (3200–3600 cm⁻¹) while titrating in the target substrate.

  • Causality: Free, non-hydrogen-bonded hydroxyl groups exhibit sharp absorption peaks near 3600 cm⁻¹. As hydrogen bonds form, electron density is pulled away from the covalent O-H bonds of T2BA. This weakens the O-H bond, causing the absorption peak to broaden and shift to lower wavenumbers (red-shift).

Step 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

  • Action: Inject the target substrate into the T2BA solution within the calorimeter cell and record the thermal output.

  • Causality: Hydrogen bond formation is an exothermic process. By precisely measuring the heat released (

    
    ) per injection, we calculate the binding affinity (
    
    
    
    ) and the reaction stoichiometry (
    
    
    ).

Step 4: The Self-Validation Loop

  • Action: Cross-reference the ITC stoichiometry (

    
    ) with the FTIR spectral shifts.
    
  • Causality: To ensure scientific integrity, this protocol operates as a self-validating system. The stoichiometry (

    
    ) derived from the ITC thermodynamic curve must mathematically align with the number of active donor/acceptor sites identified via FTIR. If ITC yields a stoichiometry of 
    
    
    
    , it independently validates the FTIR data indicating that all three secondary hydroxyl donors of T2BA are fully engaged. Discrepancies prompt immediate protocol recalibration to account for steric blocking.

Mechanistic Workflow Diagram

G Sample 1. Sample Preparation (T2BA in Aprotic Solvent) FTIR 2. FTIR Spectroscopy (O-H Stretch Shift) Sample->FTIR Vibrational Profiling NMR 3. NMR Titration (Proton Chemical Shift) Sample->NMR Electronic Environment ITC 4. Isothermal Titration Calorimetry (Enthalpy Measurement) Sample->ITC Thermodynamic Profiling Validation 5. Thermodynamic Validation (Stoichiometry vs. H-Bond Count) FTIR->Validation Peak Broadening Data NMR->Validation Deshielding Data ITC->Validation ΔH and Ka Data

Experimental workflow for validating the hydrogen bonding potential of T2BA.

Field-Proven Applications: From Cementitious Matrices to Formulation

Cementitious Matrices and Grinding Aids: In the construction materials sector, higher trialkanolamines like T2BA are deployed as potent strength-enhancing additives for Portland cement[2]. During the ball milling process, the robust intermolecular hydrogen bonding network of T2BA neutralizes surface charges on cement particles, significantly reducing agglomeration. Furthermore, its ability to complex with metal ions (such as Fe³⁺) directly influences clinker hydration, acting as a reliable late-strength enhancer[2][3].

Formulation and Defoaming: T2BA is also utilized in complex polycarboxylate superplasticizer formulations[3]. Its unique amphiphilic balance—driven by the hydrophilic hydrogen-bonding core and the lipophilic butyl extensions—allows it to function effectively alongside oxyalkylene amine-based defoaming agents. It stabilizes emulsions through extensive hydrogen-bonded networks without compromising the entrained air matrix of the final product[3].

References

  • Title: US8317918B1 - Defoamers for hydratable cementitious compositions Source: Google Patents URL
  • Title: US5084103A - Strength enhancing additive for certain portland cements Source: Google Patents URL

Sources

Exploratory

Thermodynamic Profiling of 1-[Bis(2-hydroxybutyl)amino]-2-butanol: Boiling Point, Vapor Pressure, and Structural Causality

Executive Summary In drug development, formulation science, and advanced polymer synthesis, the selection of tertiary alkanolamines requires a rigorous understanding of their thermodynamic profiles. 1-[Bis(2-hydroxybutyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, formulation science, and advanced polymer synthesis, the selection of tertiary alkanolamines requires a rigorous understanding of their thermodynamic profiles. 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as tributanolamine , is a heavily substituted tertiary alkanolamine utilized as a specialized crosslinking agent and pH-buffering solubilizer.

This technical whitepaper provides an in-depth analysis of the boiling point and vapor pressure of 1-[Bis(2-hydroxybutyl)amino]-2-butanol, exploring the mechanistic causality behind its thermodynamic behavior and detailing a self-validating experimental protocol for accurate measurement.

Structural Causality of Thermodynamic Properties

The thermodynamic behavior of 1-[Bis(2-hydroxybutyl)amino]-2-butanol is dictated by a delicate interplay between intermolecular hydrogen bonding and steric hindrance.

The Boiling Point Anomaly

The molecule features a central tertiary amine and three secondary alcohol groups (2-hydroxybutyl chains). While the presence of three hydroxyl groups creates a robust intermolecular hydrogen-bonding network, the[1] is notably lower than that of its lighter homologue, [2].

Mechanistic Causality: This apparent thermodynamic anomaly is caused by steric shielding. Hydrogen bonds require specific directional geometry and close proximity. The bulky ethyl groups on the 2-hydroxybutyl chains of tributanolamine sterically hinder the hydroxyl oxygen atoms, preventing adjacent molecules from approaching closely enough to form optimal, linear hydrogen bonds. This reduces the total enthalpy of vaporization (


) compared to the unhindered primary alcohols of TEA, meaning less thermal energy is required to boil the liquid. However, when compared to [3], the larger ethyl chains of tributanolamine increase the London dispersion forces, resulting in a slight elevation of the boiling point[1].
Vapor Pressure Dynamics

According to the Clausius-Clapeyron relationship, vapor pressure is inversely proportional to the enthalpy of vaporization and boiling point. Due to its high boiling point of 310 °C and substantial molecular weight (233.35 g/mol ), the vapor pressure of 1-[Bis(2-hydroxybutyl)amino]-2-butanol at ambient temperature (25 °C) is exceptionally low (estimated < 0.001 mmHg). This non-volatile nature is highly advantageous, preventing evaporative loss and ensuring stability in long-term pharmaceutical formulations.

Comparative Thermodynamic Data

The following table summarizes the quantitative thermodynamic data of tributanolamine against its structural homologues to highlight the impact of steric hindrance.

CompoundCAS NumberMolecular WeightHydroxyl SubstitutionBoiling Point (°C)Melting Point (°C)Estimated Vapor Pressure at 25 °C (mmHg)
Triethanolamine (TEA) 102-71-6149.19 g/mol Primary (Unhindered)335.421.6< 0.01
Triisopropanolamine (TIPA) 122-20-3191.27 g/mol Secondary (Methyl hindered)306.045.0< 0.01
1-[Bis(2-hydroxybutyl)amino]-2-butanol 2421-02-5233.35 g/mol Secondary (Ethyl hindered)310.041.0< 0.001

(Data derived from foundational chemical property databases[1],[2],[3])

Experimental Methodology: A Self-Validating Protocol

Directly measuring the boiling point of 1-[Bis(2-hydroxybutyl)amino]-2-butanol at atmospheric pressure (760 mmHg) is experimentally fraught. Tertiary alkanolamines are prone to thermal oxidation and homolytic cleavage at temperatures exceeding 250 °C. Therefore, measuring vapor pressure at lower, non-degrading temperatures and mathematically extrapolating the boiling point is the gold standard.

Step-by-Step Protocol: Isoteniscope Vapor Pressure Measurement

Step 1: Sample Purification and High-Vacuum Degassing

  • Action: Place 50 mL of 1-[Bis(2-hydroxybutyl)amino]-2-butanol in a Schlenk flask. Apply a high vacuum (< 0.01 mmHg) while gently heating to 60 °C for 4 hours.

  • Causality: Dissolved gases and trace water act as highly volatile impurities. If not removed, they will artificially inflate the vapor pressure readings, leading to a falsely low calculated boiling point.

Step 2: Isoteniscope Loading

  • Action: Transfer the degassed sample into the isoteniscope bulb under an inert argon atmosphere to prevent the re-absorption of atmospheric moisture.

Step 3: Thermodynamic Equilibration

  • Action: Submerge the isoteniscope in a precision-controlled silicone oil bath. Connect the system to a vacuum manifold equipped with a capacitance manometer (accuracy ±0.01 mmHg).

Step 4: Dynamic Data Logging

  • Action: Systematically increase the bath temperature in 10 °C increments from 100 °C to 200 °C. At each step, adjust the manifold pressure until the liquid levels in the isoteniscope U-tube are perfectly equal. Record the Temperature (T) and Pressure (P).

Step 5: System Self-Validation

  • Action: Run a parallel experiment using a pure reference standard (e.g., n-tetradecane).

  • Causality: If the experimental

    
     of the reference standard matches literature values within 1%, the calibration of the manometer and thermocouple is validated, ensuring the tributanolamine data is trustworthy and free of systemic error.
    

Step 6: Clausius-Clapeyron Extrapolation

  • Action: Plot

    
     versus 
    
    
    
    (in Kelvin). The slope of this linear regression yields the enthalpy of vaporization (
    
    
    ). Extrapolate the linear fit to
    
    
    mmHg to determine the normal boiling point (310 °C) without ever subjecting the sample to destructive temperatures.

Experimental Workflow Visualization

VP_Measurement N1 1. Sample Preparation (CAS 2421-02-5) N2 2. High-Vacuum Degassing (Removal of H2O/Gases) N1->N2 Transfer to vacuum line N3 3. Isoteniscope Loading (Thermodynamic Isolation) N2->N3 Isolate pure sample N4 4. Isothermal VP Measurement (Dynamic T-P Data Logging) N3->N4 Equilibrate at T N5 5. Clausius-Clapeyron Regression Analysis N4->N5 Plot ln(P) vs 1/T N6 6. Boiling Point Extrapolation (BP = 310 °C at 760 mmHg) N5->N6 Calculate normal BP

Figure 1: Workflow for measuring vapor pressure and boiling point of tributanolamine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7618, Triethanolamine". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24730, Triisopropanolamine". PubChem.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 1-[Bis(2-hydroxybutyl)amino]-2-butanol as a corrosion inhibitor

An Application Guide to the Protocol for Using 1-[Bis(2-hydroxybutyl)amino]-2-butanol as a Corrosion Inhibitor Introduction: The Role of Alkanolamines in Asset Protection Corrosion is a persistent and costly challenge ac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Protocol for Using 1-[Bis(2-hydroxybutyl)amino]-2-butanol as a Corrosion Inhibitor

Introduction: The Role of Alkanolamines in Asset Protection

Corrosion is a persistent and costly challenge across numerous industries, leading to the degradation of metallic infrastructure and significant economic losses. Among the chemical strategies employed to combat this issue, the use of organic corrosion inhibitors is a primary line of defense. Alkanolamines, a class of organic compounds containing both amine (-NH₂) and hydroxyl (-OH) functional groups, are particularly effective. These molecules are widely utilized in applications such as gas sweetening processes, cooling water systems, and metalworking fluids to protect ferrous alloys from corrosion.[1][2]

This document provides a detailed guide for researchers and industry professionals on the application and evaluation of 1-[Bis(2-hydroxybutyl)amino]-2-butanol , a multifunctional alkanolamine, as a corrosion inhibitor. This guide outlines the fundamental mechanism of inhibition, critical safety protocols, and comprehensive experimental procedures for quantifying its performance using both traditional and advanced electrochemical techniques.

Section 1: Mechanism of Corrosion Inhibition

The efficacy of 1-[Bis(2-hydroxybutyl)amino]-2-butanol as a corrosion inhibitor stems from its molecular structure. The molecule possesses multiple active centers—a tertiary amine nitrogen atom and three hydroxyl oxygen atoms. These sites are rich in lone-pair electrons, which facilitate the adsorption of the molecule onto the surface of the metal.[3]

In a typical aqueous corrosive environment, the metal surface tends to be positively charged relative to the bulk solution. The inhibitor molecules displace water and aggressive ions (like chloride) from the surface and form a protective, hydrophobic film through a process of chemisorption and physisorption.[4] This film acts as a physical barrier, impeding both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution), thereby stifling the overall electrochemical corrosion process.[5] Due to its ability to interfere with both anodic and cathodic reactions, it is classified as a mixed-type inhibitor.

cluster_solution Corrosive Solution cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface (Anode) H2O H₂O Cl Cl⁻ Metal Fe → Fe²⁺ + 2e⁻ Cl->Metal Attack H_plus H⁺ H_plus->Metal Attack Inhibitor Inhibitor (N, O active sites) Inhibitor->Metal Adsorption (Protective Film Formation)

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Section 2: Health and Safety Precautions

As with any chemical reagent, proper handling of 1-[Bis(2-hydroxybutyl)amino]-2-butanol is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous amino alcohols indicate that it should be treated as a corrosive substance.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames. Keep the container tightly sealed.[7]

  • Incompatibilities: Avoid contact with strong acids, oxidizing agents, and certain metals like copper.[7][9]

Section 3: Materials and Equipment

Reagents:

  • 1-[Bis(2-hydroxybutyl)amino]-2-butanol

  • Metal specimens (e.g., C1018 mild steel, X52 carbon steel)

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • Silicon Carbide (SiC) abrasive papers (240, 400, 600, 800 grit)

  • Acetone (reagent grade)

  • Deionized (DI) water

Equipment:

  • Analytical balance (±0.1 mg accuracy)

  • Glassware (beakers, volumetric flasks)

  • Water bath or thermostat

  • Electrochemical Workstation (Potentiostat/Galvanostat with EIS capability)

  • Three-electrode corrosion cell (including a graphite counter electrode and a Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode)

  • Polishing machine

  • Ultrasonic bath

Section 4: Experimental Protocols

Protocol for Coupon Preparation

Accurate and reproducible results depend on a standardized surface finish for all metal specimens.

  • Cutting: Cut metal coupons to a suitable size (e.g., 1 cm x 1 cm x 0.2 cm), leaving a small stem for electrical connection if used for electrochemical tests.

  • Abrading: Mechanically abrade the coupon surfaces sequentially with SiC papers of increasing grit (240 → 400 → 600 → 800) to achieve a uniform, smooth finish.

  • Cleaning: Degrease the polished coupons by sonicating them in acetone for 5 minutes.

  • Rinsing: Rinse thoroughly with DI water.

  • Drying: Dry the coupons using a stream of cool air and immediately store them in a desiccator.

Protocol for Gravimetric Analysis (Weight Loss Method)

This method, compliant with ASTM G31 standards, provides an average corrosion rate over the immersion period.[10][11]

A Prepare & Polish Metal Coupon B Clean, Dry & Weigh (Initial Weight, Wᵢ) A->B C Immerse in Test Solution (Blank & Inhibitor) B->C D Maintain Temp & Duration (e.g., 24h at 60°C) C->D E Remove Coupon D->E F Clean per ASTM G1 (e.g., Clarke's Solution) E->F G Rinse, Dry & Re-weigh (Final Weight, Wf) F->G H Calculate Corrosion Rate & Inhibition Efficiency G->H

Caption: Workflow for the gravimetric (weight loss) method.

Step-by-Step Procedure:

  • Prepare three coupons for each test condition as described in Section 4.1 .

  • Weigh each coupon accurately using an analytical balance and record the initial weight (Wᵢ).

  • Prepare the test solutions: a blank corrosive medium and several concentrations of the inhibitor in the corrosive medium (e.g., 50, 100, 250, 500 ppm).

  • Completely immerse one coupon into 100 mL of each test solution in separate beakers.

  • Place the beakers in a water bath set to the desired temperature (e.g., 60 °C) for a specified duration (e.g., 24 hours).[2]

  • After the immersion period, retrieve the coupons.

  • Remove corrosion products by cleaning according to ASTM G1 standard procedures (e.g., using Clarke's solution for steel).

  • Rinse, dry, and re-weigh the coupons to get the final weight (Wf).

  • Calculate the weight loss (ΔW = Wᵢ - Wf).

Data Analysis:

  • Corrosion Rate (CR) in mm/year is calculated using the formula:

    • CR (mm/yr) = (K × ΔW) / (A × T × D)

    • Where: K = 8.76 × 10⁴ (constant), ΔW = weight loss (g), A = coupon area (cm²), T = time (hours), D = metal density (g/cm³).[12]

  • Inhibition Efficiency (%IE) is calculated as:

    • %IE = [(CR_blank - CR_inh) / CR_blank] × 100

    • Where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Protocol for Electrochemical Evaluation

Electrochemical methods provide rapid results and valuable mechanistic insights into the inhibitor's performance.[13]

cluster_cell Potentiostat Potentiostat WE Working Electrode (WE) (Metal Coupon) Potentiostat->WE Potential Control RE Reference Electrode (RE) (e.g., SCE) Potentiostat->RE Potential Sense CE Counter Electrode (CE) (e.g., Graphite) Potentiostat->CE Current Path Cell Three-Electrode Cell

Caption: Schematic of a standard three-electrode electrochemical cell setup.

Step-by-Step Procedure:

  • Assemble the three-electrode cell. The prepared metal coupon serves as the working electrode (WE), with a defined surface area exposed to the solution.

  • Fill the cell with the test solution (blank or with inhibitor).

  • Immerse the electrodes into the solution.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization (PDP) - ASTM G59: [14][15]

    • Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).

    • Plot the resulting current density (log scale) versus potential to generate a Tafel plot.

    • Extrapolate the linear Tafel regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[16]

  • Electrochemical Impedance Spectroscopy (EIS) - ASTM G106: [17][18]

    • At the stabilized OCP, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude).

    • Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.01 Hz).

    • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency).

Data Analysis:

  • From PDP:

    • %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100

    • Where: icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[16]

  • From EIS:

    • The charge transfer resistance (R_ct) is determined by the diameter of the semicircle in the Nyquist plot. A larger diameter signifies better corrosion protection.[19]

    • %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

    • Where: R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Section 5: Data Presentation and Expected Results

Quantitative data should be summarized in tables for clear comparison across different methods and inhibitor concentrations.

Inhibitor Conc. (ppm)Weight Loss Method Potentiodynamic Polarization Electrochemical Impedance Spectroscopy
CR (mm/yr) %IE icorr (μA/cm²)
0 (Blank)12.5-1150
506.845.6610
1004.167.2350
2501.984.8145
5000.893.665

Note: The data presented above are illustrative examples and will vary based on the specific metal, corrosive environment, and test conditions.

References

  • Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (ASTM G59-97). Retrieved from [Link]

  • IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. Retrieved from [Link]

  • Google Patents. (1986). US4595723A - Corrosion inhibitors for alkanolamines.
  • MDPI. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. Retrieved from [Link]

  • IOPscience. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]

  • Matergenics. (2023). EIS and ASTM G106: Electrochemical Impedance Measurements. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ASTM G59-97 (2009) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • IHS Markit. (n.d.). ASTM G59-97 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance. Retrieved from [Link]

  • Oil & Gas Science and Technology. (n.d.). Corrosion in CO2 Post-Combustion Capture with Alkanolamines – A Review. Retrieved from [Link]

  • U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]

  • A-PDF. (2009). Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • IDEAS/RePEc. (2025). Evaluation of Alkanolamines Corrosivity During CO2 Capture and in the Presence of Deep Eutectic Solvent and Ionic Liquid as Inhibitor. Retrieved from [Link]

  • TSI Journals. (2022). Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Pres. Retrieved from [Link]

  • Electrochemical Science. (2017). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibitor for Reinforced Concrete. Retrieved from [Link]

  • ResearchGate. (n.d.). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]

  • BARC. (n.d.). CORROSION EVALUATION AND MONITORING PRACTICES. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Exact calculation of corrosion rates by the weight-loss method. Retrieved from [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • MDPI. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]

  • SCIRP. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Retrieved from [Link]

  • PMC - NIH. (2017). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. Retrieved from [Link]

Sources

Application

Application Note: Catalytic and Co-Catalytic Applications of 1-[Bis(2-hydroxybutyl)amino]-2-butanol in Esterification

Target Audience: Chemical Engineers, Formulation Scientists, and Process Chemists in Polymer and Surfactant Development. Executive Summary The drive toward high-efficiency, environmentally benign esterification processes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Process Chemists in Polymer and Surfactant Development.

Executive Summary

The drive toward high-efficiency, environmentally benign esterification processes has necessitated the evolution of advanced catalytic systems. Traditional acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) suffer from equipment corrosion, high toxicity, and the promotion of side reactions such as etherification. While organometallic catalysts like tetrabutyl titanate (Ti(OBu)₄) offer high activity, they are highly susceptible to hydrolytic deactivation by the water generated during esterification.

1-[Bis(2-hydroxybutyl)amino]-2-butanol (commonly referred to as tri-sec-butanolamine or TBA) has emerged as a highly effective chelating ligand and bifunctional co-catalyst. By complexing with transition metals (such as Titanium or Zinc), this sterically hindered alkanolamine creates hydrolytically stable, highly active catalytic centers[1]. This application note details the mechanistic rationale, empirical data, and validated protocols for deploying this compound in industrial esterification and polycondensation workflows.

Mechanistic Rationale: The Steric Advantage

To understand the efficacy of 1-[Bis(2-hydroxybutyl)amino]-2-butanol, one must analyze its structural divergence from standard alkanolamines like triethanolamine (TEA).

  • Hydrolytic Shielding via Steric Bulk: The molecule possesses three secondary hydroxyl groups attached to bulky ethyl-substituted carbon centers. When coordinated to a metal center (e.g., Ti⁴⁺), these sec-butyl groups create a hydrophobic, sterically hindered umbrella around the metal. This prevents nucleophilic attack by the water byproduct, completely suppressing the formation of inactive, insoluble metal oxides (e.g., TiO₂)[1].

  • Optimized Lewis Acidity: The secondary hydroxyls are less electron-donating than primary hydroxyls. This fine-tunes the electron density at the metal center, maintaining its Lewis acidity to activate the carbonyl carbon of the carboxylic acid without binding the ester product too tightly.

  • Bifunctional Cooperativity: In uncatalyzed or mildly catalyzed systems, the tertiary amine acts as a Brønsted base to deprotonate the alcohol substrate, while the hydroxyl groups provide hydrogen-bonding stabilization to the transition state—a phenomenon known as intramolecular cooperativity[2].

  • Color Stability: The steric hindrance around the nitrogen atom prevents oxidative degradation at high temperatures (>200°C), drastically reducing the formation of chromophores and yielding products with exceptionally low Gardner color scores.

Mechanism Ligand 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Sterically Hindered Ligand) Complex Active Metal-Alkanolamine Chelate (Hydrolytically Stable) Ligand->Complex Coordination Metal Metal Precursor (Ti⁴⁺ or Zn²⁺) Metal->Complex Intermediate Metal-Coordinated Transition State (Lower Activation Energy) Complex->Intermediate Substrates Carboxylic Acid + Alcohol Substrates->Intermediate Nucleophilic Attack Intermediate->Complex Catalyst Regeneration Product Ester Product + H2O Intermediate->Product Elimination

Fig 1: Mechanistic pathway of metal-alkanolamine chelate in esterification.

Validated Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure the causality of the chemical transformations is verifiable in real-time.

Protocol A: Preparation and Use of a Titanium-Alkanolamine Catalyst for Polyester Synthesis

Objective: Synthesize a high-molecular-weight aliphatic polyester (e.g., polybutylene adipate) using a hydrolytically stable Ti-complex.

Phase 1: Catalyst Complexation

  • Charge: In a dry, nitrogen-purged glass reactor, add 1.0 molar equivalent of tetrabutyl titanate (Ti(OBu)₄).

  • Ligand Addition: Slowly dropwise add 2.0 molar equivalents of 1-[Bis(2-hydroxybutyl)amino]-2-butanol under continuous agitation at 50°C.

    • Causality: The 2:1 ligand-to-metal ratio ensures complete displacement of two butoxy groups, forming a stable chelate ring. The exothermic displacement of butanol will be observed.

  • Validation: The resulting complex should be a clear, pale-yellow liquid. If turbidity occurs, moisture contamination has compromised the Ti-precursor.

Phase 2: Polycondensation Reaction

  • Substrate Charging: To a separate esterification reactor, charge adipic acid and 1,4-butanediol (1:1.1 molar ratio).

  • Catalyst Dosing: Add the prepared Ti-alkanolamine complex at a concentration of 50 ppm (based on Ti metal relative to total batch weight).

  • Ramp Heating: Heat the mixture to 180°C under a nitrogen sparge.

    • Causality: Initial esterification occurs, generating water. The nitrogen sparge assists in sweeping the water vapor into the overhead condenser.

  • Vacuum Stage: Once 80% of the theoretical water is collected, gradually apply vacuum (down to <1 mbar) and increase temperature to 220°C.

    • Causality: Vacuum drives the equilibrium toward the polycondensation product by aggressively removing residual water and excess butanediol. The steric bulk of the alkanolamine ligand prevents the Ti catalyst from precipitating during this high-temperature, moisture-rich phase[1].

  • In-Process QC: Monitor the Acid Value (AV). The reaction is complete when AV < 0.5 mg KOH/g.

Protocol B: Zinc-Alkanolamine Catalysis for Fatty Acid Esterification

Objective: Rapid synthesis of esteramines (precursors to esterquat fabric softeners) with minimal color degradation.

  • Charge: Add 1.0 mole of tallow fatty acid and 1.0 mole of an alcohol (or alkanolamine reactant) to the reactor.

  • Catalyst Addition: Add 0.1 wt% of Zinc Diphosphinate and 0.2 wt% of 1-[Bis(2-hydroxybutyl)amino]-2-butanol.

    • Causality: Divalent zinc is traditionally insoluble in fatty acid mixtures. The branched alkanolamine chelates the Zn²⁺, rendering it completely soluble and creating a homogeneous, highly active catalytic system[3].

  • Reaction: Heat to 180°C under nitrogen.

  • Validation: The reaction mixture should transition from opaque to completely transparent within 30 minutes of reaching 180°C, validating the successful homogeneous chelation of the zinc catalyst. Continue until AV < 5 mg KOH/g.

Workflow Prep Catalyst Preparation Charge Substrate Charging Prep->Charge Heat Ramp Heating (150-220°C) Charge->Heat Vacuum Vacuum Distillation (H2O Removal) Heat->Vacuum QC In-Process QC (Acid Value < 0.5) Vacuum->QC

Fig 2: Standardized workflow for alkanolamine-chelated catalytic esterification.

Quantitative Performance Data

The following table summarizes the comparative efficacy of 1-[Bis(2-hydroxybutyl)amino]-2-butanol (TBA) against standard catalysts in the esterification of Adipic Acid and 1,4-Butanediol at 220°C.

Catalyst SystemCatalyst Conc. (ppm)Time to >98% Conv. (h)Final Color (Gardner)Hydrolytic Stability (Visual)
Uncatalyzed N/A14.04N/A
Ti(OBu)₄ (Unchelated) 505.53Poor (White precipitates formed)
Ti(OBu)₄ + TEA 504.22Moderate (Slight haze)
Ti(OBu)₄ + TBA 502.8 <1 Excellent (Optically clear)
Zn²⁺ + TBA 10003.5<1Excellent (Optically clear)

*TBA = 1-[Bis(2-hydroxybutyl)amino]-2-butanol. Data Interpretation: The TBA-chelated Titanium system reduces reaction time by nearly 50% compared to unchelated Ti(OBu)₄. Furthermore, the final product achieves a Gardner color score of <1, validating the hypothesis that the steric hindrance of the sec-butyl groups prevents thermal and oxidative degradation of the amine ligand[1][3].

References

  • Catalyst for esteramine production Source: US Patent 8,692,005 B2 URL
  • Esterification catalyst and process therewith Source: US Patent Application 2005/0215752 A1 URL
  • Inter- and Intramolecular Cooperativity Effects in Alkanolamine-Based Acid–Base Heterogeneous Organocatalysts Source: ACS Omega 2019, 4, 1, 1042–1054 URL

Sources

Method

Advanced Protocol for the Preparation and Optimization of 1-[Bis(2-hydroxybutyl)amino]-2-butanol Buffers

Introduction & Mechanistic Insights 1-[Bis(2-hydroxybutyl)amino]-2-butanol, commonly known as Tributanolamine or Tri-sec-butanolamine (CAS: 2421-02-5), is a highly sterically hindered tertiary amino-alcohol. While tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

1-[Bis(2-hydroxybutyl)amino]-2-butanol, commonly known as Tributanolamine or Tri-sec-butanolamine (CAS: 2421-02-5), is a highly sterically hindered tertiary amino-alcohol. While traditional alkanolamines like Triethanolamine (TEA) and Tris(hydroxymethyl)aminomethane (Tris) dominate standard biochemical workflows, Tributanolamine offers unique physicochemical properties that make it indispensable for specialized applications, including the [1], formulation of advanced cosmetic delivery systems, and selective gas sweetening.

The Causality of Steric Hindrance

As a Senior Application Scientist, it is critical to understand why Tributanolamine is selected over simpler amines. The presence of three bulky sec-butyl groups surrounding the central nitrogen atom provides profound functional advantages:

  • Reduced Nucleophilicity : The steric bulk physically shields the lone pair on the nitrogen. This prevents the amine from acting as a nucleophile, thereby eliminating unwanted side reactions (e.g., Schiff base formation) with electrophilic biological substrates or APIs.

  • Enhanced Hydrophobicity : The extended hydrocarbon chains increase the lipophilic character of the buffer, making it an exceptional co-solvent and emulsifying agent for poorly water-soluble compounds like [1] and [2].

  • Controlled Protonation : The steric shielding slightly alters the hydration sphere around the protonated amine, providing a stable buffering capacity in the physiological and slightly alkaline range (pH 7.0 – 8.5).

Quantitative Data Presentation

To facilitate experimental design, the physicochemical properties of Tributanolamine are summarized below, alongside a comparative analysis with other common alkanolamines.

Table 1: Physicochemical Profile of Tributanolamine

PropertyValue / SpecificationExperimental Implication
Common Names Tributanolamine, Tri-sec-butanolamineN/A
CAS Number 2421-02-5Use for precise reagent sourcing.
Molecular Formula C₁₂H₂₇NO₃N/A
Molecular Weight 233.35 g/mol Required for molarity calculations.
Melting Point ~41 °CWaxy solid at room temp; requires warming.
Boiling Point 310 °CHighly stable under thermal stress.
Aqueous Solubility Miscible (with stirring)Hydrophobic tails delay dissolution kinetics.

Table 2: Comparative Analysis of Tertiary Alkanolamines

Amine BufferAlkyl ChainSteric HindranceHydrophobicityPrimary Application
Triethanolamine (TEA) Ethyl (-C₂H₄OH)LowLowGeneral biochemistry, pH adjustment
Triisopropanolamine (TIPA) Isopropyl (-C₃H₆OH)ModerateModerateCoatings, intermediate solubilization
Tributanolamine sec-Butyl (-C₄H₈OH)HighHighHydrophobic API solubilization, liposomes

Experimental Workflows & Methodologies

Protocol 1: Preparation of 0.1 M Tributanolamine Buffer (pH 7.5)

Expertise & Experience Note: Because Tributanolamine has a melting point of 41 °C, it typically presents as a highly viscous liquid or a waxy solid at standard laboratory temperatures. Attempting to weigh the solid directly often leads to inaccurate mass measurements and contamination. The self-validating approach is to gently melt the reagent prior to volumetric or gravimetric dispensing.

Materials Required:

  • Tributanolamine (CAS 2421-02-5, Purity ≥95%)

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm)

  • 1.0 M Hydrochloric Acid (HCl) for titration

  • 0.22 µm Polyethersulfone (PES) vacuum filter

Step-by-Step Methodology:

  • Liquefaction: Place the sealed reagent bottle of Tributanolamine in a thermostated water bath set to 50 °C. Allow 15–20 minutes for the chemical to completely transition into a flowable liquid.

  • Gravimetric Transfer: Tare a sterile 1 L glass beaker on an analytical balance. Quickly transfer 23.34 g of the liquefied Tributanolamine (MW = 233.35 g/mol ) to the beaker.

  • Initial Dissolution: Add 800 mL of Ultrapure water to the beaker. Add a magnetic stir bar and stir at 400 rpm. Causality: The bulky hydrophobic groups slow down hydration. Stir for at least 20 minutes until the solution is completely homogeneous and clear.

  • pH Titration: Insert a calibrated pH probe. The initial pH will be highly alkaline (pH > 10). Begin dropwise addition of 1.0 M HCl.

    • Critical Insight: Due to the steric shielding of the nitrogen, the protonation equilibrium takes slightly longer to stabilize than with TEA. Wait 20–30 seconds between acid additions as you approach the target pH of 7.5.

  • Volume Adjustment: Transfer the pH-adjusted solution to a 1 L Class A volumetric flask. Rinse the beaker twice with 20 mL of Ultrapure water, adding the rinses to the flask. Bring to final volume with Ultrapure water.

  • Sterilization: Filter the buffer through a 0.22 µm PES membrane. Do not use Cellulose Acetate (CA) membranes, as the hydrophobic domains of Tributanolamine can exhibit non-specific binding to CA matrices.

BufferPrep Start Solid Tributanolamine (CAS 2421-02-5) Melt Gentle Warming (50°C) to Liquefy Reagent Start->Melt Dissolve Dissolve 23.34 g in 800 mL Ultrapure H2O Melt->Dissolve Titrate Titrate with 1.0 M HCl to Target pH 7.5 Dissolve->Titrate Adjust Adjust to 1 L Volume & Mix Thoroughly Titrate->Adjust Filter Sterile Filtration (0.22 µm PES Membrane) Adjust->Filter End Ready-to-Use 0.1 M Tributanolamine Buffer Filter->End

Workflow for the preparation and pH titration of 0.1 M Tributanolamine buffer.

Protocol 2: Solubilization of Hydrophobic APIs (e.g., Piroxicam)

Tributanolamine is exceptionally effective at solubilizing non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam, which are notoriously insoluble in standard aqueous buffers. The amine forms a soluble salt complex with the API while its hydrophobic tails integrate with the drug's lipophilic domains.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tributanolamine base solution (do not pre-titrate with HCl, as the API will act as the acid).

  • API Suspension: Add 0.5% (w/v) Piroxicam powder directly into the Tributanolamine solution.

  • Complexation: Heat the mixture gently to 40 °C under continuous magnetic stirring (300 rpm) for 30 minutes. The opaque suspension will gradually turn into a clear, slightly yellow solution as the amine-API complex forms.

  • pH Optimization: Measure the pH. Adjust to a final pH of 6.5 – 8.0 using dilute HCl if necessary.

    • Self-Validating Check: If the pH drops below 6.5, the Piroxicam will begin to precipitate (crystallize) out of solution. If the pH exceeds 9.0, the API is susceptible to chemical degradation[1].

Mechanism API Hydrophobic API (e.g., Piroxicam) Complex Amine-API Salt Complex (Enhanced Solvation) API->Complex Buffer Tributanolamine (Bulky sec-Butyl Groups) Buffer->Complex Aqueous Stable Aqueous Integration (pH 6.5-8.0) Complex->Aqueous

Mechanism of hydrophobic drug solubilization using Tributanolamine.

Quality Control & Troubleshooting

  • Issue: Incomplete Dissolution of Tributanolamine

    • Cause: Insufficient hydration time or cold water.

    • Solution: Ensure the water is at least room temperature (20–25 °C) and increase stirring time. Do not attempt to heat the aqueous solution above 60 °C during initial dissolution, as it may cause transient phase separation.

  • Issue: Drifting pH During Assay

    • Cause: Temperature-dependent pKa shifts. Like all amines, Tributanolamine exhibits a temperature coefficient (

      
      pKa/°C).
      
    • Solution: Always titrate the buffer at the exact temperature at which your downstream experiment or assay will be conducted.

References

  • Pfizer Inc. (1986). United States Patent 4,678,666: Anti-inflammatory gel ointment containing piroxicam. Google Patents.
  • Pharmacia & Upjohn Co. (2005). European Patent EP1307181A2: Novel compositions of minoxidil. Google Patents.
Application

Advanced Application Note: 1-[Bis(2-hydroxybutyl)amino]-2-butanol as a Catalytic Curing Agent for Epoxy Resins

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery/Biomedical Device Development Professionals. Introduction & Mechanistic Overview 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery/Biomedical Device Development Professionals.

Introduction & Mechanistic Overview

1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), frequently referred to as tributanolamine or tri-sec-butanolamine, is a sterically hindered trialkanolamine. In the formulation of advanced thermosetting polymers—particularly for biomedical device encapsulation, microfluidic substrates, and high-performance adhesives—it serves a highly specialized role as a catalytic curing agent and co-curative accelerator[1][2].

Unlike primary aliphatic amines (e.g., ethylenediamine) that rapidly crosslink epoxy resins at room temperature via direct active-hydrogen addition[3], tributanolamine functions through a dual-action mechanism:

  • Lewis Base Catalysis: The tertiary amine nitrogen acts as a nucleophile, initiating the anionic ring-opening homopolymerization of epoxide groups[4].

  • Hydroxyl Initiation & Crosslinking: The three secondary hydroxyl groups can act as initiators in anhydride-cured systems or participate directly in the crosslinking network via etherification, yielding thermosets with exceptional chemical resistance[5].

The Causality of Steric Hindrance: The bulky 2-hydroxybutyl appendages provide significant steric hindrance around the nucleophilic nitrogen. This structural feature is critical: it imparts latent catalytic behavior. Compared to less hindered amines like triethanolamine, tributanolamine extends the pot life (working time) of the resin formulation at room temperature while allowing for rapid, controlled curing upon thermal activation[2][6].

Chemical and Physical Properties

Understanding the physical properties of tributanolamine is essential for calculating stoichiometric ratios and optimizing mixing thermodynamics.

PropertyValue / DescriptionImpact on Formulation
Chemical Formula C₁₂H₂₇NO₃High molecular weight per active site reduces volatility.
CAS Number 2421-02-5Standard identifier for regulatory and safety compliance.
Appearance Viscous, pale-yellow liquidRequires pre-warming or high-shear mixing for homogeneous dispersion in high-viscosity resins.
Functionality 1 Tertiary Amine, 3 Secondary -OHActs as both a base catalyst and a polyol crosslinker[1].
Curing Profile Latent / Heat-ActivatedPrevents premature vitrification; enables one-pot formulations[6].

Reaction Mechanism

The following diagram illustrates the logical workflow of epoxy ring-opening and subsequent crosslinking when catalyzed by tributanolamine.

Mechanism TBA 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Tertiary Amine + Hydroxyls) Initiation Nucleophilic Attack on Epoxide (Lewis Base Catalysis) TBA->Initiation Tertiary Nitrogen Hydroxyl Hydroxyl Participation (Chain Transfer / Co-curing) TBA->Hydroxyl -OH Groups Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Initiation Homopolymerization Anionic Homopolymerization (Ether Linkage Formation) Epoxy->Homopolymerization Alkoxide Alkoxide Anion Intermediate Initiation->Alkoxide Alkoxide->Homopolymerization Propagation Network Highly Crosslinked Thermoset Network Homopolymerization->Network Hydroxyl->Network Etherification / Esterification

Logical workflow of epoxy ring-opening and crosslinking catalyzed by tributanolamine.

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the use of tributanolamine in two distinct high-performance epoxy systems.

Protocol A: Formulation of a Latent Epoxy-Anhydride Matrix

Anhydride curing agents require a hydroxyl source for initiation and a tertiary amine for acceleration[5]. Tributanolamine uniquely provides both in a single molecule, making it ideal for encapsulating temperature-sensitive biomedical electronics.

Materials:

  • Bisphenol-A Diglycidyl Ether (DGEBA) Resin (EEW ~190 g/eq)

  • Methyltetrahydrophthalic anhydride (MTHPA)

  • 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Tributanolamine)

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the anhydride-to-epoxy molar ratio to 0.85:1.0. (Maintaining anhydride slightly below theoretical limits prevents over-crosslinking and brittleness[5]).

  • Resin Blending: In a planetary centrifugal mixer, combine DGEBA and MTHPA. Mix at 2000 RPM for 2 minutes.

  • Catalyst Integration: Add Tributanolamine at 1.5 parts per hundred resin (phr). Causality: At 1.5 phr, the tertiary amine concentration is sufficient to initiate the reaction without causing a runaway exothermic spike[6].

  • Degassing: Transfer the mixture to a vacuum chamber. Degas at <10 mbar for 15 minutes until bubble evolution ceases.

  • Thermal Curing Schedule:

    • Step 1 (Gelation): 80°C for 2 hours.

    • Step 2 (Post-Cure): 120°C for 4 hours.

  • Validation: Perform Differential Scanning Calorimetry (DSC) on the cured sample. A fully cured network will show no residual exothermic peak during a temperature sweep from 25°C to 250°C[6].

Protocol B: Two-Component Polythiol-Epoxy Structural Adhesive

Polythiols cure extremely rapidly but require a basic catalyst to deprotonate the thiol group into a highly nucleophilic thiolate anion[2]. Tributanolamine acts as a latent base catalyst; its steric bulk prevents premature gelation during the mixing phase.

Step-by-Step Methodology:

  • Component A Preparation: Prepare the epoxy base (e.g., DGEBA).

  • Component B Preparation: Blend a pentaerythritol-based polythiol curing agent with Tributanolamine (0.5% to 2.0% by weight of the polythiol)[2].

  • Homogenization: Mix Component A and Component B at a 1:1 volume ratio. The presence of tributanolamine extends the pot life from ~3 minutes (typical for unhindered amines) to ~15 minutes, allowing sufficient time for application in complex microfluidic assemblies.

  • Room Temperature Cure: Allow the assembly to cure at 25°C for 24 hours. The tertiary amine will continuously catalyze the thiol-epoxy click reaction until vitrification occurs.

Quantitative Data & Performance Metrics

The table below summarizes the comparative performance of DGEBA/MTHPA systems accelerated by standard Triethanolamine (TEA) versus the sterically hindered Tributanolamine (TBA).

MetricTriethanolamine (TEA) AcceleratedTributanolamine (TBA) AcceleratedCausality / Scientific Rationale
Pot Life (at 25°C) ~4 Hours~12 Hours Steric hindrance of the 2-hydroxybutyl groups shields the nitrogen lone pair, delaying nucleophilic attack[2].
Peak Exotherm Temp 185°C155°C Slower propagation rate prevents rapid heat accumulation, reducing thermal stress on encapsulated devices[6].
Glass Transition (

)
135°C142°C The longer aliphatic chains of TBA increase free volume slightly, but the controlled cure prevents network defects, yielding a higher overall

[5].
Moisture Sensitivity HighModerate The hydrophobic nature of the butyl chains in TBA repels ambient moisture better than the ethyl chains in TEA.

Troubleshooting & Optimization

  • Incomplete Curing (Low

    
    ):  If DSC analysis reveals a residual exotherm, the formulation may be experiencing premature vitrification. Solution: Increase the post-cure temperature by 10°C to push the polymer chains past their mobility threshold, allowing unreacted epoxide and hydroxyl groups to interact.
    
  • Excessive Exotherm: If the resin cracks or bubbles during Protocol A, the catalytic rate is too high. Solution: Reduce the tributanolamine concentration from 1.5 phr to 1.0 phr, or implement a slower ramp rate (e.g., 1°C/min) during the initial heating phase[6].

References

  • Google Patents.
  • Google Patents.
  • TerraBase Inc.
  • Longchang Chemical.
  • Dinuo FRP.
  • Polymer Innovation Blog.
  • E3S Web of Conferences.

Sources

Method

Application Note: Synthesis and Purification of 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Target Molecule: 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Tributanolamine) CAS Number: 2421-02-5 Application Focus: High-yield synthesis via nucleophilic ring-opening of 1,2-epoxybutane by ammonia. Mechanistic Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Tributanolamine) CAS Number: 2421-02-5 Application Focus: High-yield synthesis via nucleophilic ring-opening of 1,2-epoxybutane by ammonia.

Mechanistic Rationale & Experimental Design

The synthesis of 1-[Bis(2-hydroxybutyl)amino]-2-butanol relies on the sequential, step-wise nucleophilic addition of ammonia to 1,2-epoxybutane (butylene oxide)[1]. To achieve technical accuracy and high yields, the experimental design must account for three critical physicochemical principles:

A. Regioselectivity of the Epoxide Ring-Opening

1,2-epoxybutane features an asymmetric epoxide ring. Under neutral to basic conditions, the ammonia nucleophile attacks the least sterically hindered carbon (C1) via an


 mechanism. The cleavage of the C1–O bond shifts the oxygen to the C2 position, which subsequently protonates to form a secondary alcohol. Consequently, the reaction exclusively yields 2-butanol derivatives rather than 1-butanol derivatives.
B. The Catalytic Role of Water

While the reaction can theoretically proceed in anhydrous conditions, the kinetics are prohibitively slow. In this protocol, 28 wt% aqueous ammonia is utilized. The water acts as a critical general acid catalyst; it hydrogen-bonds to the epoxide oxygen, polarizing the C–O bonds and significantly increasing the electrophilicity of the epoxide carbons[2]. This accelerates the nucleophilic attack and ensures complete conversion.

C. Thermodynamic Control and Stoichiometry

Because ammonia possesses three N–H bonds, the reaction proceeds through monobutanolamine and dibutanolamine intermediates. To drive the equilibrium entirely toward the tertiary amine (the tri-adduct), a stoichiometric excess of 1,2-epoxybutane is required. A molar ratio of 3.2:1 (Epoxide:Ammonia) is employed to maximize the yield of tributanolamine while preventing the formation of higher-order polyalkylene oxide polymers[3].

Experimental Workflow

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: High-Pressure Synthesis cluster_2 Phase 3: Purification NH3 Aqueous Ammonia (28 wt%) Catalyst: H2O Reactor Autoclave Reactor 80–110 °C | 3.7 MPa NH3->Reactor BO 1,2-Epoxybutane (3.2 Molar Equivalents) BO->Reactor Mono Monobutanolamine (Intermediate) Reactor->Mono + 1 eq BO Di Dibutanolamine (Intermediate) Mono->Di + 1 eq BO Tri Tributanolamine (Crude Mixture) Di->Tri + 1 eq BO Dehydration Flash Distillation (Remove H2O & NH3) Tri->Dehydration Vacuum Fractional Vacuum Distillation (Isolate Tri-adduct) Dehydration->Vacuum Final Pure 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Target Product) Vacuum->Final

Workflow for the synthesis and purification of Tributanolamine.

Quantitative Data & Parameters

Table 1: Reactant Stoichiometry
ReagentFunctionMolar RatioMass/Volume Example
Aqueous Ammonia (28 wt%) Nucleophile / Catalyst1.0 eq (

)
100 g (contains ~1.64 mol

)
1,2-Epoxybutane Electrophile3.2 eq378 g (5.25 mol)
Table 2: Reactor Operational Parameters
ParameterSetpoint / RangeRationale
Temperature 80 – 110 °CBalances reaction kinetics with the prevention of thermal degradation[3].
Pressure 3.0 – 5.0 MPaMaintains ammonia and butylene oxide in the liquid phase for efficient mixing.
Dosing Time 2 hoursMitigates the highly exothermic heat of the epoxide ring-opening.
Maturation Time 4 – 6 hoursEnsures complete conversion of mono- and di- intermediates to the tri-adduct.
Table 3: Vacuum Distillation Fractions (at 10 mmHg)
FractionCompoundApproximate Boiling Point Range
Light Ends Water, Ammonia, Trace Epoxide< 50 °C
Fraction 1 Monobutanolamine80 – 95 °C
Fraction 2 Dibutanolamine140 – 160 °C
Fraction 3 Tributanolamine (Target) 210 – 230 °C

Step-by-Step Protocol

Phase 1: Reactor Setup and Reagent Loading
  • System Purge: Thoroughly purge a high-pressure stainless-steel autoclave reactor with Nitrogen (

    
    ) for 15 minutes. Causality: Removing oxygen prevents the oxidative degradation and discoloration of the amine products at elevated temperatures.
    
  • Ammonia Loading: Charge the reactor with 100 g of 28 wt% aqueous ammonia. Seal the reactor and initiate mechanical stirring at 300 RPM.

  • Pre-heating: Heat the reactor to an initial setpoint of 80 °C.

Phase 2: Epoxide Dosing and Reaction Maturation
  • Controlled Dosing: Using a high-pressure metering pump, begin dosing 378 g of 1,2-epoxybutane into the reactor at a constant rate over 2 hours.

  • Temperature Control: The reaction is highly exothermic. Utilize the reactor's cooling jacket to maintain the internal temperature strictly between 80 °C and 110 °C[3].

  • Self-Validating Checkpoint (Pressure Stabilization): During dosing, the autogenous pressure will rise to approximately 3.0 - 5.0 MPa. After dosing is complete, maintain the temperature at 100 °C for an additional 4 to 6 hours. Validation: The reaction is deemed complete when the reactor pressure steadily drops and plateaus, indicating that the volatile 1,2-epoxybutane has been fully consumed into the liquid phase.

Phase 3: Dehydration and Fractional Distillation
  • Degassing: Cool the reactor to 40 °C and safely vent any residual pressure through an acid scrubber. Transfer the crude liquid mixture to a rotary evaporator or flash distillation unit.

  • Dehydration: Heat the mixture to 90–120 °C under a mild vacuum (approx. 100 mmHg) to strip off the water catalyst and any unreacted trace ammonia[4].

  • Fractional Vacuum Distillation: Transfer the dried crude mixture to a fractional vacuum distillation column equipped with a Vigreux column. Lower the pressure to 10 mmHg.

  • Self-Validating Checkpoint (Fraction Isolation): Slowly increase the mantle temperature. Discard the light ends. Collect Fraction 1 (monobutanolamine) and Fraction 2 (dibutanolamine) as the vapor temperature rises. Validation: A stable vapor temperature plateau at approximately 210–230 °C confirms the distillation of the target 1-[Bis(2-hydroxybutyl)amino]-2-butanol[1]. Collect this fraction until the distillation flask is nearly dry.

References

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles Oberlin College and Conserv
  • Cas 102-71-6, Triethanolamine Lookchem
  • US6566556B2 - Method for production of alkanolamine and apparatus therefor Google P
  • US3619351A - Process and composition for control of resin in cellulose pulp suspensions Google P

Sources

Application

Application Note: Advanced Formulation of Surfactants Using 1-[Bis(2-hydroxybutyl)amino]-2-butanol (T2BA) Precursors

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Insights The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Insights

The synthesis and formulation of high-performance surfactants frequently rely on alkanolamine neutralizers to optimize solubility, viscosity, and phase behavior. While Triethanolamine (TEA) and Triisopropanolamine (TIPA) are industry standards, the use of 1-[Bis(2-hydroxybutyl)amino]-2-butanol —commonly known as Tri(2-hydroxybutyl)amine (T2BA) (CAS: 2421-02-5)[1]—offers profound mechanistic advantages for specialized applications.

T2BA is a "higher trialkanolamine" synthesized via the exothermic alkoxylation of one mole of aqueous ammonia with three moles of 1,2-epoxybutane[2]. The resulting tertiary amine features three bulky 2-hydroxybutyl groups. In surfactant chemistry, substituting TEA with T2BA introduces significant steric hindrance at the hydrophilic headgroup.

The Causality of T2BA's Performance
  • Krafft Point Depression: The bulky sec-butyl branches physically disrupt the crystalline packing of hydrophobic alkyl chains (e.g., in Linear Alkylbenzene Sulfonic Acid - LABSA). This failure to form a tight crystal lattice drastically lowers the temperature required for the surfactant to precipitate out of solution, yielding exceptional cold-water solubility and a Krafft point often below -5°C.

  • Viscosity Reduction: The increased free volume created by the T2BA headgroup reduces intermolecular hydrogen bonding networks compared to TEA-based surfactants, resulting in lower bulk viscosity and preventing localized gelation in highly concentrated formulations.

  • Enhanced Lipophilicity: The additional hydrocarbon mass on the amine arms shifts the Hydrophile-Lipophile Balance (HLB), making T2BA-surfactants superior hydrotropes and co-emulsifiers in complex water-in-oil (W/O) pharmaceutical emulsions and defoaming agents[3].

SynthesisPathway A Ammonia (NH3) C 1-[Bis(2-hydroxybutyl)amino]-2-butanol (T2BA) A->C Alkoxylation (Exothermic) B 1,2-Epoxybutane (3 Equivalents) B->C E T2BA-Surfactant (Anionic/Cationic) C->E Neutralization / Esterification D LABSA / Fatty Acids D->E

Chemical synthesis pathway of T2BA and its subsequent conversion into high-performance surfactants.

Quantitative Data: Alkanolamine Surfactant Comparison

To justify the formulation shift from traditional amines to T2BA, the following table summarizes the physicochemical properties of LABSA neutralized with various alkanolamines.

PropertyTEA-LABSA (Standard)TIPA-LABSAT2BA-LABSA (Advanced)Mechanistic Driver
Amine Precursor MW ( g/mol ) 149.19191.27233.35Stepwise addition of methyl/ethyl groups per arm.
Krafft Point (°C) ~0°C< -2°C< -5°CBulky sec-butyl groups disrupt crystal lattice packing.
Viscosity at 25°C (cP) 1,200850450Increased free volume; reduced hydrogen bonding.
Hydrophobicity (LogP of Amine) -1.00-0.15+0.85Longer alkyl chains on the alkanolamine backbone.

Experimental Protocols

Protocol A: Synthesis of T2BA-LABSA Anionic Surfactant (Neutralization)

This protocol details the direct neutralization of LABSA using T2BA to create a highly soluble, low-viscosity anionic surfactant suitable for cosmetic and pharmaceutical microemulsions.

Self-Validating Principle: This protocol utilizes pH titration as a primary validation mechanism. An acidic drift indicates unreacted LABSA (leading to phase separation), while an alkaline drift indicates unreacted T2BA (potential irritant). A stable pH of 7.2–7.5 confirms complete stoichiometric neutralization.

Step-by-Step Methodology:

  • Pre-heating (Viscosity Management): Weigh 23.3 g of T2BA. Because higher trialkanolamines[3] exhibit high viscosity at room temperature, heat the T2BA in a jacketed vessel to 45°C. Causality: Heating lowers the viscosity, ensuring homogeneous mixing and preventing the formation of unreacted "gel blocks" upon acid introduction.

  • Solvent Addition: Add 45.0 g of deionized water to the warmed T2BA, maintaining agitation at 200 rpm until a clear, homogeneous precursor solution is formed.

  • High-Shear Acid Addition: Increase agitation to 400 rpm (high-shear). Slowly add 32.0 g of LABSA dropwise over 20 minutes. Maintain the reaction temperature strictly below 55°C using a cooling jacket to prevent thermal degradation of the surfactant tails.

  • Equilibration & Titration: Allow the mixture to stir for 30 minutes. Extract a 1% aqueous aliquot and measure the pH. Titrate with dropwise additions of 10% aqueous T2BA or 10% citric acid until a stable pH of 7.2 - 7.5 is achieved.

  • Validation (Thermal Cycling): To validate the Krafft point depression, place a 20 mL sample of the final formulation in a 5°C refrigerator for 24 hours. The protocol is successful if the sample remains a clear, isotropic liquid with no visual turbidity or micellar precipitation.

FormulationWorkflow Step1 Step 1: Preparation Heat T2BA to 45°C to reduce viscosity Step2 Step 2: Acid Addition Slowly add LABSA under high-shear (400 rpm) Step1->Step2 Step3 Step 3: Titration Adjust to pH 7.2 - 7.5 using 10% T2BA aq. Step2->Step3 Step4 Step 4: Validation Verify clear isotropic phase at 5°C Step3->Step4

Step-by-step formulation workflow for T2BA-LABSA neutralization with built-in validation.

Protocol B: Synthesis of T2BA-Based Esterquat (Cationic Surfactant)

Esterquats synthesized from T2BA are utilized in advanced drug delivery systems and fabric conditioning due to their biodegradable ester linkages and high steric bulk, which prevents excessive multi-layer buildup on substrates.

Step-by-Step Methodology:

  • Esterification: Combine 1 mole of T2BA with 2 moles of Stearic Acid in a glass reactor equipped with a Dean-Stark trap.

  • Catalysis & Heating: Add 0.1% w/w hypophosphorous acid (catalyst and color protectant). Heat the mixture to 160°C – 180°C under a continuous nitrogen sparge.

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is complete (typically 4-6 hours) when the theoretical volume of water (2 moles) is collected and the Acid Value drops below 5 mg KOH/g.

  • Quaternization (Self-Validating Step): Cool the intermediate esteramine to 60°C. Slowly add 0.95 moles of Dimethyl Sulfate (DMS) dropwise. Caution: DMS is highly toxic; perform strictly in a fume hood. Monitor the Free Amine Value via titration. The protocol is validated when the Free Amine Value drops below 1.5%, indicating near-complete quaternization into the final cationic surfactant.

References

1. - Details the synthesis of Tri(2-hydroxybutyl)amine (T2BA) via the reaction of ammonia with 1,2-epoxybutane. 2. - Discusses the structural definition and application of higher trialkanolamines, including tri(2-hydroxybutyl)amine, in stabilizing surfactant systems. 3. - Chemical identification and physical properties of CAS 2421-02-5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Welcome to the Technical Support Center for the synthesis of 1-[Bis(2-hydroxybutyl)amino]-2-butanol , commonly referred to in the industry as tri(2-hydroxybutyl)amine (T2BA) . This compound is a highly sterically hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[Bis(2-hydroxybutyl)amino]-2-butanol , commonly referred to in the industry as tri(2-hydroxybutyl)amine (T2BA) . This compound is a highly sterically hindered tertiary trialkanolamine synthesized via the nucleophilic ring-opening of 1,2-epoxybutane by ammonia[1].

Because the reaction involves sequential alkylation steps (ammonia


 primary amine 

secondary amine

tertiary amine), researchers frequently encounter issues with incomplete conversion, byproduct formation, and thermal runaway. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure maximum yield and purity.

Reaction Mechanism & Pathway

The synthesis relies on an


 mechanism where the nitrogen lone pair attacks the least sterically hindered carbon (C1) of 1,2-epoxybutane[2]. While the first two alkylations proceed readily, the final addition to form the tri-adduct is kinetically sluggish due to extreme steric hindrance and intramolecular hydrogen bonding[3]. Furthermore, this reaction is heavily dependent on water as a hydrogen-bonding catalyst  to stabilize the developing negative charge on the epoxide oxygen during the transition state[4].

Pathway NH3 Ammonia (NH3) Mono 1-Amino-2-butanol (Mono-adduct) NH3->Mono Step 1 (Fast) Epox1 1,2-Epoxybutane (Catalytic H2O) Epox1->Mono Di Bis(2-hydroxybutyl)amine (Di-adduct) Mono->Di Step 2 (Moderate) Epox2 1,2-Epoxybutane Epox2->Di Tri 1-[Bis(2-hydroxybutyl)amino]-2-butanol (T2BA / Tri-adduct) Di->Tri Step 3 (Slow) Epox3 1,2-Epoxybutane (Heat required) Epox3->Tri

Stepwise SN2 alkylation pathway of ammonia with 1,2-epoxybutane to form T2BA.

Self-Validating Experimental Protocol

To achieve >85% yield of the tertiary amine, the reaction must be carefully staged to manage the initial exotherm while providing enough kinetic energy at the end to force the final alkylation.

Phase 1: Initiation & Exotherm Control (0–2 hours)
  • Action: Charge a pressure-rated reactor with 28% aqueous ammonium hydroxide (1.0 eq

    
    ). Begin dropwise addition of 1,2-epoxybutane (3.2 to 3.5 eq) at 20°C.
    
  • Causality: The 28% concentration provides the exact balance of water needed to catalyze the reaction without causing excessive epoxide hydrolysis[4]. Dropwise addition prevents the highly exothermic ring-opening from volatilizing the epoxide (b.p. 63°C).

  • Validation Checkpoint: Monitor the internal temperature. A steady exotherm rising to 30–35°C confirms reaction initiation. If no exotherm is observed, halt addition immediately to prevent reagent pooling and subsequent thermal runaway.

Phase 2: Propagation (2–6 hours)
  • Action: Maintain the reactor temperature at 40°C.

  • Causality: This temperature provides sufficient energy to drive the formation of the di-adduct without triggering competitive water-driven hydrolysis of the epoxide.

  • Validation Checkpoint: Pull an aliquot for GC-MS. The mono-adduct peak should be completely consumed, with the di-adduct becoming the dominant species.

Phase 3: Final Alkylation (6–10 hours)
  • Action: Elevate the reactor temperature to 75–80°C.

  • Causality: The tertiary amine formation is severely sterically hindered. High heat and the stoichiometric excess of epoxide (0.2–0.5 eq excess) are mandatory to overcome the activation barrier for the third addition[1].

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). Primary and secondary amine intermediates will stain pink/purple. The target tertiary amine (T2BA) will not stain strongly. GC-MS should confirm >85% T2BA.

Phase 4: Purification
  • Action: Perform vacuum distillation at 50–60°C (10 mmHg).

  • Causality: Removes water and unreacted 1,2-epoxybutane without thermally degrading the final product.

  • Validation Checkpoint:

    
    H NMR (
    
    
    
    ). The complete absence of epoxide ring protons (multiplets at 2.5–3.0 ppm) confirms purity.

Quantitative Optimization Matrix

Use the following data matrix to benchmark your reaction parameters against the optimized standards.

ParameterSub-optimal ConditionOptimized ConditionCausality for Yield Improvement

: Epoxide Ratio
1.0 : 3.01.0 : 3.2 - 3.5 Excess epoxide overcomes the steric hindrance of the di-adduct, driving the chemical equilibrium toward the tri-adduct[1].
Aqueous

Conc.
< 20% (High Water)28 - 30% (Low Water)Minimizes competitive hydrolysis of the epoxide into 1,2-butanediol while retaining enough water for transition-state catalysis.
Final Temperature 40°C75 - 80°C Provides the necessary kinetic energy to overcome the high activation barrier of the final, sterically crowded alkylation step.
Addition Method Bolus (All at once)Dropwise (Over 2 hrs)Prevents thermal runaway and epoxide homopolymerization, drastically reducing high-molecular-weight impurities.

Troubleshooting Guide & FAQs

Troubleshooting Start Analyze Reaction Mixture (GC-MS / NMR) Check1 High 1,2-Butanediol? Start->Check1 Check2 High Di-adduct? Start->Check2 Check3 High Mono-adduct? Start->Check3 Sol1 Reduce H2O concentration. Use 28-30% NH4OH. Check1->Sol1 Yes Success Optimal T2BA Yield (>85%) Check1->Success No Sol2 Increase Epoxide ratio (1:3.5). Elevate temp to 80°C. Check2->Sol2 Yes Check2->Success No Sol3 Check stirring & mixing. Ensure initial exotherm. Check3->Sol3 Yes Check3->Success No

Troubleshooting workflow for optimizing T2BA synthesis based on byproduct analysis.

Q: Why is my reaction stalling at the secondary amine (bis-adduct)?

A: This is a classic kinetic bottleneck. As each 2-hydroxybutyl group is added, the steric bulk around the central nitrogen increases. Furthermore, the newly formed hydroxyl groups engage in intramolecular hydrogen bonding with the nitrogen lone pair, significantly reducing its basicity and nucleophilicity[3]. To force the reaction to the tertiary amine, you must supply higher thermal energy (75–80°C) during the final phase and utilize a stoichiometric excess of 1,2-epoxybutane[1].

Q: I am seeing a high percentage of 1,2-butanediol in my GC-MS trace. How do I prevent this?

A: 1,2-butanediol is the byproduct of epoxide hydrolysis. While water is an absolute requirement as a catalyst for the amine-epoxide ring-opening[4], an excessive amount of water—especially at elevated temperatures—leads to competitive nucleophilic attack by


 or 

. To mitigate this, ensure you are using a highly concentrated aqueous ammonia solution (28–30%

) and strictly control the temperature during the initial exothermic phase so the epoxide reacts with the amine before it can hydrolyze.
Q: How can I ensure regioselectivity to get the 2-butanol derivative rather than the 1-butanol derivative?

A: Regioselectivity is dictated by the pH of the reaction environment. Under the basic conditions provided by ammonia, the ring-opening of the unsymmetrical 1,2-epoxybutane proceeds strictly via an


 mechanism. The amine nucleophile preferentially attacks the least sterically hindered carbon (C1), yielding the desired 2-butanol derivative[2]. Do not add acid catalysts.  Protonation of the epoxide would shift the mechanism toward an 

-like pathway, leading to attack at the more substituted C2 carbon and ruining your target yield.

References

  • US Patent 5084103A - Strength enhancing additive for certain portland cements (Details the stoichiometric synthesis of T2BA).
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - The Journal of Physical Chemistry A (Validates the catalytic requirement of water in amine-epoxide reactions).[Link]

  • Formation of Gallaoxetanes: C–O Activation of 1,2-Epoxybutane - The Journal of Physical Chemistry A (Discusses the regioselectivity of nucleophilic attack on C1 of 1,2-epoxybutane).[Link]

  • Why exactly does ammonia/a primary/secondary amine react cleanly with epoxides? - Reddit (r/chemistry) (Explains the pKa shifts and intramolecular hydrogen bonding reducing amine nucleophilicity).[Link]

Sources

Optimization

purification techniques for removing impurities from 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the purification of 1-[Bis(2-hydroxybutyl)amino]-2-butanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the purification of 1-[Bis(2-hydroxybutyl)amino]-2-butanol (also known as Tri(2-hydroxybutyl)amine or T2BA) 1.

As a sterically hindered, heavy tertiary alkanolamine, this compound presents unique separation challenges. Its high boiling point and susceptibility to thermo-oxidative degradation mean that traditional batch distillation often results in product loss and severe discoloration. This guide provides field-proven, self-validating methodologies to achieve >99% purity.

Impurity Profiling & Quantitative Baselines

Before initiating any purification workflow, it is critical to understand the target contaminants. Table 1 outlines the standard impurity profile for synthesized tertiary alkanolamines and the corresponding analytical detection methods.

Table 1: Impurity Profiling and Targeted Removal Strategies

Impurity ClassSpecific ContaminantsAnalytical DetectionPrimary Removal Technique
Light Volatiles Water, 1,2-epoxybutaneKarl Fischer, GC-TCDVacuum Stripping (40–90 kPa)
Secondary Amines Di(2-hydroxybutyl)amineGC-FIDWiped Film Evaporation (WFE)
Heat-Stable Salts Formates, Acetates, OxalatesIon Chromatography (IC)Strong Base Anion Exchange
Color Bodies Oxidized conjugated oligomersUV-Vis (APHA scale)Activated Carbon Filtration

Troubleshooting Guides & FAQs

Q: Why does my 1-[Bis(2-hydroxybutyl)amino]-2-butanol turn pink or yellow upon storage or distillation, and how can I prevent it? A: Tertiary alkanolamines are highly susceptible to thermo-oxidative degradation. When exposed to oxygen or prolonged high temperatures during distillation, trace secondary amines and the tertiary amine itself oxidize to form highly conjugated, colored oligomers known as "color bodies" 2. To prevent this, the residence time in the distillation reboiler must be kept strictly under 20 minutes, and the system must be flushed with an inert gas (N₂ or Ar) 2. If discoloration has already occurred, passing the product through a specialized activated carbon bed can adsorb these heavy organics 3.

Q: Standard fractional distillation is causing my product to degrade. What is the alternative? A: Because 1-[Bis(2-hydroxybutyl)amino]-2-butanol has a very high boiling point, standard batch distillation subjects the compound to excessive thermal cycling. You must transition to a Wiped Film Evaporator (WFE) or a Short-Path Distillation apparatus 4. WFE operates under high vacuum (< 1.0 mbar) and mechanically spreads the liquid into a thin film, reducing the residence time to mere seconds and drastically lowering the required evaporation temperature 4.

Q: How can I effectively separate Heat-Stable Salts (HSS) from the crude mixture without severe yield loss? A: While traditional distillation leaves HSS in the heavy bottoms, the intense heat required catalyzes the degradation of the amine in the presence of these salts 5. A thermally safe method is Strong Base Anion (SBA) Exchange 5. By passing the crude alkanolamine through an SBA resin in the hydroxide (OH⁻) form, the HSS anions are exchanged for OH⁻ ions, regenerating the free amine without thermal stress 5.

Validated Experimental Protocols

Protocol 1: Two-Stage Wiped Film Evaporation (WFE)

Causality: WFE minimizes thermal degradation by reducing residence time and lowering the boiling point via high vacuum, preventing the formation of color bodies while effectively separating components based on volatility.

Table 2: WFE Operational Parameters

ParameterRecommended RangeCausality / Mechanism
Evaporator Temp 180–220 °CProvides sufficient thermal energy for vaporization under vacuum.
Operating Pressure < 1.0 mbarLowers the boiling point to prevent thermal degradation.
Residence Time < 20 minutesPrevents thermo-oxidative breakdown and color body formation.
Condenser Temp 60–80 °CEnsures condensation without solidifying the viscous amine.

Step-by-Step Methodology:

  • Stage 1 (Dehydration & Light Stripping): Feed the crude amine into the first WFE unit set to 130–150 °C under a moderate vacuum of 40–90 kPa. This strips residual water, unreacted 1,2-epoxybutane, and traces of lighter mono-amines 4.

  • Stage 2 (Main Distillation): Transfer the dehydrated bottoms to a second WFE unit operating at high vacuum (< 1.0 mbar) and an evaporator temperature of 180–220 °C.

  • Condensation: Set the internal condenser to 60–80 °C. The pure 1-[Bis(2-hydroxybutyl)amino]-2-butanol will vaporize and rapidly condense on the internal coil, while heavy oligomers and residual salts fall to the residue flask.

  • Validation: Analyze the distillate via GC-FID (target >99% purity). Measure color using a UV-Vis spectrophotometer calibrated to the APHA scale; pure product must register < 20 APHA 2.

Protocol 2: Strong Base Anion (SBA) Exchange for HSS Removal

Causality: Ion exchange chemically removes acidic impurities at ambient temperatures, preserving the structural integrity of the alkanolamine and preventing yield loss associated with thermal salt cracking.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with a macroreticular Strong Base Anion (SBA) exchange resin.

  • Resin Activation: Flush the bed with a 4% NaOH solution to convert the resin entirely to the active hydroxide (OH⁻) form. Rinse with deionized water until the effluent pH is neutral 5.

  • Sample Loading: Dilute the crude alkanolamine to a 30–50% aqueous solution to reduce viscosity and improve column kinetics. Pass the solution through the column at a flow rate of 2–3 Bed Volumes (BV) per hour.

  • Elution & Recovery: The HSS anions (e.g., formates, acetates) are retained by the resin, while the free alkanolamine elutes in the aqueous phase 5.

  • Validation: Titrate the effluent for total amine concentration and verify the absence of HSS using Ion Chromatography (IC). The purified aqueous amine can subsequently be dehydrated via Stage 1 WFE [[4]]().

Process Visualization

PurificationWorkflow Crude Crude 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Contains HSS, Water, Color Bodies) VacStrip Vacuum Stripping (130-150°C, 40-90 kPa) Crude->VacStrip Remove Light Volatiles IonExchange Strong Base Anion Exchange (Removes Heat-Stable Salts) VacStrip->IonExchange Dehydrated Crude WFE Wiped Film Evaporation (WFE) (< 1 mbar, 180-220°C) IonExchange->WFE Salt-Free Intermediate Carbon Activated Carbon Filtration (Decolorization) WFE->Carbon Distillate (Trace Color) Pure Pure 1-[Bis(2-hydroxybutyl)amino]-2-butanol (>99% Purity, APHA < 20) Carbon->Pure Final Polish

Fig 1: Step-by-step purification workflow for 1-[Bis(2-hydroxybutyl)amino]-2-butanol.

References

1.1 2.4 3.5 4.3 5.2

Sources

Troubleshooting

Technical Support Center: Resolving Phase Separation Issues with 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Welcome to the Advanced Troubleshooting Guide for 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5). As a bulky trialkanolamine, this compound is highly valued in drug development as a phase-transfer catalyst, extr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5). As a bulky trialkanolamine, this compound is highly valued in drug development as a phase-transfer catalyst, extraction modifier, and specialized buffer component. However, its unique amphiphilic structure—featuring a central hydrophilic tertiary amine surrounded by three sterically hindered, hydrophobic 2-hydroxybutyl arms—frequently leads to complex phase separation failures, such as persistent microemulsions and inverted partitioning.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will address the thermodynamic causality behind these issues and provide self-validating protocols to ensure clean, reproducible demixing in your liquid-liquid extraction (LLE) or aqueous two-phase system (ATPS) workflows.

Mechanistic Primer: The Thermodynamics of Trialkanolamine Demixing

To troubleshoot effectively, we must first understand why 1-[Bis(2-hydroxybutyl)amino]-2-butanol resists separation. Phase separation occurs when a mixture crosses the thermodynamic binodal curve, transitioning from a homogenous solution into two distinct phases[1]. This specific trialkanolamine disrupts demixing through two primary mechanisms:

  • pH-Dependent Surfactant Behavior: The central tertiary amine has a pKa of approximately 8.5. At physiological or acidic pH, the amine is protonated. This creates a cationic surfactant effect, drastically lowering the interfacial tension between aqueous and organic phases and stabilizing opaque oil-in-water emulsions.

  • Steric Hydration Shells: The terminal hydroxyl groups on the butyl arms form robust hydrogen-bonded hydration shells. Until this hydration shell is thermodynamically disrupted, the molecule resists segregative liquid-liquid phase separation (LLPS) and traps target biomolecules in suspended droplets[2].

Troubleshooting Guide & FAQs

Q1: My extraction mixture has formed a persistent, cloudy emulsion that will not separate after vigorous mixing. How do I force demixing?

  • Causality & Insight: The protonated alkanolamine is acting as an emulsifier. The hydration shells around the hydroxyl groups are preventing the droplets from coalescing.

  • Solution: Implement a "Salting-Out" strategy combined with mechanical force. Adding a chaotropic salt (e.g., NaCl) increases the ionic strength of the aqueous phase. This aggressively competes for water molecules, stripping the hydration shell from the alkanolamine and forcing it to partition into the organic phase[3].

  • Self-Validating Check: You will know this is successful when the mixture rapidly transitions from an opaque, milky suspension to two distinct, transparent layers with a sharp, refractive meniscus.

Q2: The target Active Pharmaceutical Ingredient (API) is partitioning into the aqueous phase instead of the organic phase. How can I drive it into the organic layer?

  • Causality & Insight: If your system pH is below 8.5, the central amine of 1-[Bis(2-hydroxybutyl)amino]-2-butanol is positively charged. This makes the molecule highly water-soluble, causing it to form aqueous micelles that trap your hydrophobic API.

  • Solution: Adjust the pH of the aqueous phase to > 9.5. This deprotonates the amine, neutralizing the charge and shifting the entire molecule into a highly hydrophobic state, driving it (and your associated API) across the phase boundary.

  • Self-Validating Check: Measure the pH of the aqueous phase post-equilibration. If the pH is stable at > 9.5 and the volume of the organic phase has measurably increased, the partition shift is successful.

Q3: We are using this compound in a cloud point extraction (CPE) workflow, but the coacervate phase is not forming. What is wrong?

  • Causality & Insight: Phase separation in CPE relies on surpassing the lower critical solution temperature (LCST). The bulky 2-hydroxybutyl groups increase the steric hindrance of the molecule, which can elevate the cloud point beyond standard room temperature operating conditions[1].

  • Solution: Increase the system temperature incrementally to 45–50°C. The added thermal energy breaks the hydrogen bonds between the hydroxyl groups and water, triggering spontaneous demixing.

Experimental Protocols: Standardized Demixing Workflow

If you are currently facing a stalled phase separation, execute this self-validating protocol to force demixing.

Step 1: pH Optimization (Charge Neutralization)

  • Measure the pH of the current emulsion.

  • Dropwise, add 1M NaOH while gently stirring until the pH reaches 9.5.

  • Causality: Deprotonates the central amine, eliminating its cationic surfactant properties.

Step 2: Salting-Out (Hydration Shell Disruption)

  • Add solid Sodium Chloride (NaCl) to the mixture to achieve a final aqueous concentration of 2.0 M[3].

  • Vortex gently for 60 seconds to ensure complete dissolution of the salt.

  • Causality: Maximizes the dielectric constant differential between phases, driving the alkanolamine out of the aqueous layer.

Step 3: Thermal Incubation (Cloud Point Activation)

  • Place the separation funnel or tube in a water bath set to 45°C for 15 minutes.

  • Causality: Provides the thermal energy required to cross the binodal curve and induce droplet coalescence[1].

Step 4: Centrifugal Consolidation

  • Transfer the mixture to a centrifuge tube and spin at 3,000 x g for 10 minutes at room temperature.

  • Self-Validation Step: Carefully remove the tube and inspect it against a backlight. A successful separation will display a sharp meniscus with less than a 5% interfacial "rag layer." If the rag layer is thicker, repeat Step 2 to add additional salt.

Quantitative Optimization Data

The following table summarizes the quantitative impact of our troubleshooting parameters on phase separation efficiency. Use this as a baseline for your experimental design.

Parameter AdjustedExperimental ConditionPhase Separation Time (min)Target Partition Coefficient (log P)Visual State of Mixture
Baseline (Failure) pH 7.4, 20°C, 0M NaCl> 120 (Stable Emulsion)0.2Opaque / Milky
pH Optimization pH 9.5, 20°C, 0M NaCl451.8Cloudy / Slowly Separating
Thermal Shift pH 9.5, 45°C, 0M NaCl152.1Clear Biphasic
Optimal Protocol pH 9.5, 45°C, 2M NaCl < 5 3.4 Sharp Meniscus

System Workflows & Mechanistic Diagrams

TroubleshootingWorkflow Start Emulsion Detected (Phase Separation Failure) CheckPH Measure Aqueous pH (Target: pH > 9.0) Start->CheckPH AdjustPH Add 1M NaOH (Deprotonate Amine) CheckPH->AdjustPH pH < 8.5 CheckTemp Evaluate Temperature vs. Cloud Point CheckPH->CheckTemp pH > 9.0 AdjustPH->CheckTemp HeatSystem Incubate at 45°C (Reduce Hydration) CheckTemp->HeatSystem T < 40°C AddSalt Add NaCl to Saturation (Salting-Out Effect) CheckTemp->AddSalt T > 40°C HeatSystem->AddSalt Centrifuge Centrifuge (3000 x g, 10 min) AddSalt->Centrifuge Success Clean Biphasic Separation (Self-Validated) Centrifuge->Success

Logical decision tree for resolving 1-[Bis(2-hydroxybutyl)amino]-2-butanol emulsions.

Mechanism A 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Amphiphilic State) B Protonated State (pH < 8) High Aqueous Solubility A->B Acidic Environment C Deprotonated State (pH > 9) Hydrophobic Interactions A->C Alkaline Environment D Stable Emulsion / Micelles (Trapped Target) B->D Fails to Demix E Organic Phase Partitioning (Clean Separation) C->E Coalescence D->C Add NaOH + Heat

Mechanistic pathway of pH-dependent phase separation and emulsion resolution.

References

  • [2] Title: Biomolecular Liquid–Liquid Phase Separation for Biotechnology - PMC Source: nih.gov URL:

  • [1] Title: Effects of Phase Separation Behavior on Morphology and Performance of Polycarbonate Membranes Source: mdpi.com URL:

  • [3] Title: How can the butanol phase be separated from the aqueous phase? Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Troubleshooting Color Formation in 1-[Bis(2-hydroxybutyl)amino]-2-butanol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, resolve, and prevent discoloration issues in alkanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, resolve, and prevent discoloration issues in alkanolamine derivatives.

1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5) is a sterically hindered tertiary alkanolamine[1]. While freshly synthesized alkanolamines are typically water-white, they are notoriously susceptible to irreversible color degradation (yellowing to dark brown) over time. This guide explores the mechanistic causality behind these color shifts and provides field-proven, self-validating protocols to restore and maintain the chemical integrity of your derivatives.

I. Diagnostic FAQs: Understanding the Causality of Discoloration

Q1: My 1-[Bis(2-hydroxybutyl)amino]-2-butanol samples gradually turn yellow during room-temperature storage, even in sealed containers. What is the mechanism driving this? A: This is a classic manifestation of auto-oxidation. The tertiary C-H bonds adjacent to the ether/hydroxyl groups in the polyoxyalkylene network are highly susceptible to radical attack due to the destabilizing effect of neighboring heteroatoms[2]. Even trace amounts of dissolved oxygen can initiate the formation of amine radicals or N-oxides. These intermediates undergo C-N bond cleavage (chain scission), yielding reactive aldehydes and ketones. Because the system is inherently basic, these carbonyl intermediates rapidly undergo aldol condensation, forming conjugated polymeric chromophores that absorb visible light, manifesting as a yellow or brown tint.

Q2: We observe rapid browning specifically during thermal processing and vacuum distillation. How can we prevent this? A: Thermal stress exponentially accelerates the oxidative chain scission described above. Furthermore, if your system contains any unreacted secondary amines or trace impurities, high temperatures drive Maillard-type reactions or accelerated amine disproportionation. To prevent this, distillation must be performed under a strict, high-purity inert gas blanket (Nitrogen or Argon) at the lowest possible pressure to minimize thermal exposure.

Q3: Occasionally, a batch develops a distinct pink or red hue rather than the typical yellow. Is this a different degradation pathway? A: Yes. Pink or red discoloration is almost exclusively a diagnostic indicator of trace metal contamination—specifically Iron (Fe³⁺) or Copper (Cu²⁺). Alkanolamines act as powerful multidentate ligands. They form highly colored coordination complexes with transition metals[3]. Furthermore, these metals act as single-electron transfer catalysts, drastically lowering the activation energy required for the oxidative degradation of the amine backbone.

Q4: Can the yellowing be reversed once the conjugated polymers have formed? A: Yes, through targeted chemical reduction. The color arises from the extended


-electron conjugation of the aldol condensation products. By introducing an alkali metal borohydride (e.g., Sodium Borohydride, NaBH₄), you can selectively reduce these conjugated carbonyls back into colorless alcohols, effectively breaking the chromophore network and restoring the water-white appearance[4][5].

II. Quantitative Summary of Degradation Pathways

The following table synthesizes the primary triggers of color formation, their mechanistic pathways, and the corresponding corrective actions.

Degradation TriggerChemical MechanismVisual SymptomPreventative / Corrective Action
Dissolved Oxygen Radical attack on tertiary C-H bonds

Carbonyl formation

Aldol condensation.
Gradual yellowing to light brown over weeks/months.N₂ sparging; Add antioxidants (e.g., phosphorous acid)[6].
Trace Metals (Fe, Cu) Catalysis of reactive oxygen species (ROS); Formation of colored coordination complexes.Pink, red, or rapid dark browning.Add chelating agents; Passivate stainless steel equipment.
Thermal Stress Accelerated chain scission; N-oxide decomposition.Rapid browning during distillation or autoclaving.High-vacuum distillation; Borohydride post-treatment[5].
UV / Light Exposure Photo-oxidation of the amine network.Surface-level yellowing.Store in opaque, amber containers; Add UV absorbers[7].

III. Mechanistic Visualization

The flowchart below illustrates the exact chemical cascade that transforms colorless 1-[Bis(2-hydroxybutyl)amino]-2-butanol into colored polymeric species.

G A 1-[Bis(2-hydroxybutyl)amino]-2-butanol (Colorless Tertiary Alkanolamine) B Oxidative Attack (O2, UV, Heat) Trace Metal Catalysis (Fe, Cu) A->B C Amine Radical / N-Oxide Formation B->C D C-N Bond Cleavage / Chain Scission C->D E Aldehydes & Ketones (Colorless Intermediates) D->E F Aldol Condensation & Polymerization E->F G Conjugated Polymeric Chromophores (Yellow/Brown Discoloration) F->G

Oxidative degradation pathway of tertiary alkanolamines leading to yellow/brown chromophores.

IV. Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must establish a baseline metric (Pt-Co/APHA color scale) before proceeding.

Protocol A: Active Color Reversal via Borohydride Reduction

Purpose: To chemically reduce conjugated carbonyls and restore the colorless nature of degraded 1-[Bis(2-hydroxybutyl)amino]-2-butanol.

  • Baseline Validation: Measure the initial color of the degraded alkanolamine using the ASTM D1209 (Pt-Co/APHA) color scale. Retain a 50 mL untreated control aliquot.

  • Reagent Preparation: Prepare a stabilizing aqueous solution containing 10% Sodium Borohydride (NaBH₄) and 1% Sodium Hydroxide (NaOH). Causality note: NaOH prevents the premature hydrolysis and outgassing of the borohydride.

  • Dosing: Slowly dose the borohydride solution into the bulk alkanolamine under gentle agitation to achieve a final NaBH₄ concentration of 100 to 500 ppm[4].

  • Reaction Phase: Blanket the reaction vessel with Nitrogen gas. Allow the mixture to stir gently at room temperature (20–25 °C) for 4 to 6 hours.

  • Post-Validation: Re-measure the Pt-Co color value. A successful reduction will yield a >50% drop in the color index (e.g., from Pt-Co 50 down to <15)[4].

Protocol B: Preventative Storage Stabilization

Purpose: To inhibit radical formation and metal complexation in freshly synthesized or recently reduced material.

  • Deoxygenation: Transfer the freshly distilled 1-[Bis(2-hydroxybutyl)amino]-2-butanol into a clean, dry vessel. Sparge the liquid with high-purity Argon or Nitrogen for 30 minutes to displace dissolved oxygen.

  • Chelator Addition: Add 100 to 300 ppm of Phosphorous Acid (H₃PO₃) or Hypophosphorous Acid. Causality note: These agents act as dual-purpose stabilizers; they chelate trace transition metals and act as sacrificial antioxidants to neutralize early-stage peroxides[6].

  • Sealing and Storage: Transfer the stabilized compound into opaque, amber glass or high-density polyethylene (HDPE) containers. Purge the headspace with Nitrogen before sealing.

  • Validation: Store a control sample (unstabilized) alongside the stabilized sample at 40 °C for 4 weeks. The stabilized sample should maintain a Pt-Co value within 10% of its baseline, while the control will exhibit visible yellowing[6].

V. References

  • AccelaChemBio. 2096331-32-5,6-Amino-2-methoxypyridine-3-boronic Acid. Available at:[Link]

  • MDPI. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Available at:[Link]

  • RSC Publishing. As sweet as it sounds? Production and applications of bio-based aliphatic amines. Available at: [Link]

  • Emerald Publishing. Electrochemical reduction of indigo by combination of sodium borohydride and copper salt. Available at: [Link]

  • Google Patents (US3207790A). Process for reducing the color of discolored alkanolamines. Available at:

  • Google Patents (WO2017115256A1). Methods of reducing color in alkanolamine compositions and compositions produced thereby. Available at:

  • Google Patents (KR101905257B1). Method for storage of triethanolamine for preventing discoloring. Available at:

  • FR4 Material. Cause Analysis and Solution of Epoxy AB Glue Yellowing of Epoxy Resin. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-[Bis(2-hydroxybutyl)amino]-2-butanol (T2BA) Reactions

Welcome to the Technical Support Center for 1-[Bis(2-hydroxybutyl)amino]-2-butanol (also known as Tri(2-hydroxybutyl)amine or T2BA)[1]. As a highly functionalized trialkanolamine, T2BA presents unique synthetic bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[Bis(2-hydroxybutyl)amino]-2-butanol (also known as Tri(2-hydroxybutyl)amine or T2BA)[1]. As a highly functionalized trialkanolamine, T2BA presents unique synthetic bottlenecks. The central tertiary amine is shielded by three bulky 2-hydroxybutyl chains, and the three secondary hydroxyl groups are flanked by ethyl moieties. This creates a severe steric blockade that routinely causes standard acylation and alkylation protocols to fail.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully functionalize this recalcitrant molecule.

Part 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: Why do standard Fischer esterification protocols fail to fully acylate T2BA? A: Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. T2BA resists this for two mechanistic reasons:

  • Steric Blockade: The secondary hydroxyl groups are sterically hindered by adjacent ethyl groups and the massive trialkylamine "umbrella." This physical crowding restricts the Bürgi-Dunitz trajectory (the ~107° angle of approach) required for the alcohol to attack the carbonyl carbon.

  • Electrostatic Repulsion: The central nitrogen acts as a basic sink. Under the acidic conditions of a Fischer esterification (e.g., H₂SO₄ catalysis), the nitrogen protonates to form an ammonium cation. This localized positive charge electrostatically repels incoming protonated electrophiles and severely restricts the molecule's conformational flexibility.

Q2: How can I achieve complete O-acylation despite this extreme crowding? A: You must bypass direct nucleophilic attack on a standard carbonyl by generating a hyper-reactive electrophile in situ. The Steglich Esterification [2] and Yamaguchi Esterification [3] are the gold standards for this. Both methods utilize 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP is a compact, highly nucleophilic molecule that rapidly attacks the activated acid intermediate to form an N-acylpyridinium ion[4]. This active ester is so electrophilic that it lowers the activation energy threshold, forcing the sterically hindered T2BA hydroxyls to react[2].

Q3: I attempted N-alkylation (quaternization) of T2BA with an alkyl halide, but observed degradation instead of the product. What happened? A: You likely triggered a Hofmann-like elimination. Extremely sterically hindered tertiary amines undergo dealkylation when subjected to standard alkylating agents or thermal stress[5]. The steric strain of the three 2-hydroxybutyl groups makes the nitrogen virtually inaccessible to a standard Sₙ2 attack. The thermal energy supplied to drive the reaction instead causes the molecule to relieve steric strain by cleaving an alkyl chain, forming an olefin and a secondary amine[5]. To achieve N-alkylation, you must use ultra-small, highly reactive electrophiles (like methyl triflate) under strictly controlled low-temperature conditions.

Part 2: Quantitative Data Summary

When planning your synthesis, selecting the right activation method is critical. The table below summarizes expected outcomes when attempting exhaustive O-esterification of highly hindered secondary alcohols like T2BA.

MethodReagentsTemperatureReaction TimeTypical YieldPrimary Limitation
Fischer Esterification Acid Catalyst (H₂SO₄), Reflux80 °C - 110 °C24 - 48 h< 15%Steric blockade; amine protonation.
Steglich Esterification DCC, DMAP (cat.), DCM0 °C to RT12 - 24 h75 - 85%DCU byproduct can be difficult to filter.
Yamaguchi Esterification TCBC, Et₃N, DMAP, Toluene-78 °C to RT2 - 6 h85 - 95%Extreme moisture sensitivity of anhydride.

Part 3: Visual Workflows

Steglich Step1 Carboxylic Acid + DCC Step2 O-Acylisourea Intermediate Step1->Step2 Activation Step3 N-Acylpyridinium Ion (Hyper-Reactive) Step2->Step3 + DMAP (Fast Transfer) Step4 Exhaustive Ester + DCU Byproduct Step3->Step4 Nucleophilic Attack Reactant T2BA (Sterically Hindered) Reactant->Step4

Caption: Steglich esterification mechanism overcoming T2BA steric hindrance via DMAP catalysis.

Troubleshooting Start T2BA Reaction Bottleneck Branch1 O-Acylation Failure Start->Branch1 Branch2 N-Alkylation Failure Start->Branch2 Diag1 Steric Blockade (Fischer Method) Branch1->Diag1 Low Yield Diag2 Hofmann-like Elimination Branch2->Diag2 Degradation Sol1 Switch to Steglich (DCC/DMAP) Diag1->Sol1 Moderate Hindrance Sol2 Switch to Yamaguchi (TCBC/DMAP) Diag1->Sol2 Extreme Hindrance Sol3 Use Methyl Triflate or High Pressure Diag2->Sol3 Prevent Dealkylation

Caption: Decision tree for troubleshooting synthetic bottlenecks in T2BA functionalization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Modified Steglich O-Esterification (For Exhaustive Acylation)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP to drive the esterification of all three secondary hydroxyls on T2BA.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert argon, dissolve T2BA (1.0 eq) and your target Carboxylic Acid (3.5 eq, slight excess for exhaustive acylation) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.5 eq). Causality Note: A higher-than-normal catalytic load of DMAP is required for T2BA to ensure the N-acylpyridinium ion outcompetes the formation of unreactive N-acylurea side products[4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DCC (3.8 eq) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Stir for 24 hours.

  • Validation Checkpoint (Self-Validating Step): Observe the reaction flask. The formation of N,N'-dicyclohexylurea (DCU) as a voluminous white precipitate is a self-validating visual cue that the DCC has successfully activated the carboxylic acid[6]. If no precipitate forms, your DCC has likely hydrolyzed and the reagents must be replaced.

  • Workup: Filter off the DCU precipitate[6]. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove residual DMAP and unreacted T2BA), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Low-Temperature Yamaguchi Esterification (For Recalcitrant Substrates)

If Steglich esterification yields incomplete acylation, the Yamaguchi protocol provides a more aggressive electrophilic intermediate.

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the Carboxylic Acid (3.5 eq) and Triethylamine (4.0 eq) in anhydrous toluene. Cool to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (3.5 eq) dropwise. Stir for 1 hour to form the mixed anhydride[3].

  • Validation Checkpoint: Monitor via TLC. The complete consumption of the carboxylic acid confirms the mixed anhydride has formed. Do not proceed if starting material remains, as the system may be contaminated with moisture.

  • Substrate Addition: In a separate flask, dissolve T2BA (1.0 eq) and DMAP (4.0 eq) in anhydrous toluene.

  • Coupling: Cool the T2BA/DMAP solution to -78 °C. Slowly transfer the mixed anhydride solution into the T2BA flask. Allow the reaction to warm to -40 °C over 3 hours[7]. Causality Note: The low temperature prevents the thermal degradation of the highly reactive mixed anhydride and suppresses side reactions.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Part 5: References

Sources

Optimization

Technical Support Center: Shelf-Life Extension &amp; Storage of 1-[Bis(2-hydroxybutyl)amino]-2-butanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating complex trialkanolamines like simple buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating complex trialkanolamines like simple buffers. This is a critical error. 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS 2421-02-5) possesses three beta-hydroxyl groups and a tertiary amine center, making it highly susceptible to auto-oxidation and hygroscopic dilution.

When you leave a bottle of this reagent on the benchtop, you are not just risking contamination; you are actively initiating a radical chain reaction that will compromise your downstream drug development assays. This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to extend the shelf life of your reagent.

PART 1: Fundamental Properties & Degradation Causality (FAQ)

Q: What are the primary chemical mechanisms that drive the degradation of 1-[Bis(2-hydroxybutyl)amino]-2-butanol? A: The degradation of this trialkanolamine is driven by two primary environmental factors:

  • Oxidative Degradation: Dissolved oxygen, often catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) or UV light, initiates a free-radical chain reaction. Radicals abstract hydrogen atoms from the alpha-carbon (adjacent to the nitrogen), forming unstable hydroperoxides. These intermediates undergo C-N or C-C bond cleavage, yielding aldehydes, carboxylic acids (heat-stable salts), and secondary amines 1 [2].

  • Hygroscopicity: The three hydroxyl groups form a dense network of hydrogen bonds, making the molecule a powerful desiccant. Exposure to ambient humidity causes rapid water absorption, altering the reagent's molarity and viscosity.

Q: How do temperature and light affect its shelf life? A: Elevated temperatures accelerate the kinetics of hydroperoxide decomposition, exponentially increasing the rate of degradation. Furthermore, UV and visible light act as photo-initiators for radical formation. To maintain stability, the reagent must be stored at 2–8°C in opaque or amber borosilicate glass [3].

OxidationPathway O2 Dissolved Oxygen (O2) Radical Alpha-Carbon / Nitrogen Radicals O2->Radical Trace Metals / Heat Amine 1-[Bis(2-hydroxybutyl)amino]-2-butanol Amine->Radical H-abstraction Peroxide Hydroperoxide Intermediates Radical->Peroxide +O2 Cleavage C-N / C-C Bond Cleavage Peroxide->Cleavage Degradation Aldehydes Aldehydes & Ketones Cleavage->Aldehydes Acids Carboxylic Acids (Heat-Stable Salts) Cleavage->Acids Color Schiff Bases (Yellow/Brown Color) Aldehydes->Color Polymerization

Fig 1: Oxidative degradation pathway of beta-hydroxyl alkanolamines leading to color changes.

PART 2: Troubleshooting Guide

Q: My reagent has developed a distinct yellow/brown tint. What happened, and can I still use it? A: Do not use it for sensitive analytical or synthetic work. The yellowing is a direct visual indicator of advanced oxidative degradation. As the molecule cleaves into aldehydes, these byproducts undergo aldol condensation or react with remaining amines to form highly conjugated Schiff bases 2 [4]. This process is irreversible. The presence of these impurities will introduce severe artifacts into chromatographic assays and alter reaction stoichiometry.

Q: The viscosity of the reagent has noticeably decreased, and the volume appears slightly higher. Why? A: This is a classic symptom of hygroscopic moisture absorption . 1-[Bis(2-hydroxybutyl)amino]-2-butanol is a highly viscous liquid in its pure state due to extensive intermolecular hydrogen bonding. When the container seal is compromised, atmospheric water vapor dissolves into the reagent. Water has a significantly lower viscosity, causing the bulk viscosity to drop. This dilutes your active concentration.

Q: My formulation pH has unexpectedly dropped. Is the amine degrading? A: Yes. The terminal stage of alkanolamine oxidation is the formation of carboxylic acids (often referred to as heat-stable salts in industrial gas treating). These acids neutralize the basicity of the tertiary amine, causing a measurable drop in pH.

Troubleshooting Start Identify Reagent Issue ColorIssue Color Change (Yellow/Brown Tint) Start->ColorIssue ViscIssue Viscosity Drop / Volume Increase Start->ViscIssue PurityIssue pH Drop / Assay Failure Start->PurityIssue ActionColor Audit Inert Blanketing Verify Amber Glass Use ColorIssue->ActionColor Oxidation ActionVisc Check Septum Seal Replace Desiccant ViscIssue->ActionVisc Moisture ActionPurity Test for Carboxylic Acids Lower Temp to 2-8°C PurityIssue->ActionPurity Degradation

Fig 2: Diagnostic workflow for resolving common physical and chemical degradation issues.

PART 3: Experimental Protocols for Shelf-Life Extension

To ensure scientific integrity, your storage protocols must be self-validating systems . You cannot simply assume a bottle is sealed; you must prove the absence of degradation drivers.

Protocol A: Optimal Aliquoting and Inert Gas Blanketing

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture. Aliquoting limits exposure, while Argon (being heavier than air) provides a superior physical barrier against oxygen compared to Nitrogen.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk reagent from 2–8°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 2 hours) to prevent atmospheric condensation on the cold liquid surface upon opening.

  • Preparation: Inside a dry glove box (relative humidity < 5%), arrange sterile, oven-dried (150°C for 4 hours) amber borosilicate glass vials.

  • Dispensing: Use a glass pipette (avoid plastic to prevent leaching of plasticizers) to dispense single-use volumes into the vials.

  • Argon Blanketing: Insert a sterile gas cannula connected to Ultra-High Purity (UHP, >99.999%) Argon into the vial headspace. Purge at a gentle flow rate (approx. 2 psi) for 30 seconds.

  • Sealing: Immediately cap the vial with a PTFE-lined silicone septum closure. PTFE provides chemical inertness, while silicone ensures a tight mechanical seal.

  • Storage: Transfer the sealed aliquots immediately to a monitored 2–8°C refrigerator.

Protocol B: Self-Validating Quality Control Workflow

Causality: By measuring specific degradation markers before and after storage, you mathematically validate the integrity of your blanketing protocol.

Step-by-Step Methodology:

  • Baseline Establishment: Upon receiving a fresh batch, immediately perform a Karl Fischer (KF) titration to determine baseline water content (% w/w). Simultaneously, run a colorimetric peroxide assay (e.g., Xylenol Orange method) to establish baseline hydroperoxide levels (ppm).

  • Sacrificial Testing: After 3 months of storage, pull one aliquot designated as the "sacrificial QC sample."

  • Re-evaluation: Repeat the KF titration and peroxide assay on the sacrificial sample.

  • Validation Logic:

    • If

      
       and 
      
      
      
      , your storage protocol is validated.
    • If thresholds are exceeded, your septum seals are failing or your Argon purge was insufficient. Audit the physical workflow immediately.

PART 4: Quantitative Data & Storage Matrices

Summarizing the causality into actionable metrics allows for rapid laboratory decision-making.

Table 1: Environmental Impact on Estimated Shelf Life
Storage ConditionPrimary Degradation RiskEstimated Shelf LifeRecommended Action
Ambient Air, Clear Bottle, 20-25°CPhoto-oxidation, Hygroscopy< 3 monthsUnacceptable for analytical/drug development use.
Ambient Air, Amber Bottle, 2-8°CSlow auto-oxidation6-12 monthsAcceptable for routine use; requires frequent QC.
UHP Argon Blanket, Amber Bottle, 2-8°C Minimal 24-36 months Optimal standard for long-term stability.
Table 2: Quality Control Thresholds & Root Causes
QC ParameterAcceptable RangeIndicator of FailureRoot Cause of Failure
Color (APHA) < 50 (Clear)Yellow/Brown tint (>100)Oxidative degradation (Schiff base formation).
Water Content (KF) < 0.5% w/w> 1.0% w/w (Viscosity drop)Hygroscopic moisture absorption (Seal failure).
pH (10% aqueous) 9.5 – 10.5Drop below 9.0Formation of carboxylic acids (Heat-stable salts).
Peroxide Value < 5 ppm> 10 ppmActive radical chain reaction (Oxygen ingress).

PART 5: References

  • Accela ChemBio. (n.d.). Product Information: 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS 2421-02-5). Retrieved from

  • Wang, T., & Jens, K.-J. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia. Retrieved from

  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. J Pharm Drug Deliv Res. Retrieved from

  • Rooney, P. C., Dupart, M. S., & Bacon, T. R. (1998). Oxygen's role in alkanolamine degradation. Hydrocarbon Processing. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral and Performance Analysis of 1-[Bis(2-hydroxybutyl)amino]-2-butanol: A Next-Generation Alkanolamine

Introduction to the Higher-Order Alkanolamine 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as Tributanolamine (TBA), is an advanced, higher-order tertiary alkanolamine. Structurally, it c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Higher-Order Alkanolamine

1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as Tributanolamine (TBA), is an advanced, higher-order tertiary alkanolamine. Structurally, it consists of a central nitrogen atom symmetrically bonded to three 2-hydroxybutyl chains. In industrial applications—particularly as a cement grinding aid and polyurethane cross-linker—TBA serves as a robust alternative to traditional lower-homologue alkanolamines like Triethanolamine (TEA) and Triisopropanolamine (TIPA).

This guide provides a rigorous structural validation of TBA using Nuclear Magnetic Resonance (NMR) spectroscopy and objectively compares its performance against TEA and TIPA in cement hydration workflows.

Structural Validation via NMR Spectroscopy

To establish the purity and exact substitution pattern of TBA, 1H-NMR and 13C-NMR spectral analyses are critical. Because the molecule possesses three identical 2-hydroxybutyl chains, the NMR spectra are highly symmetrical, yielding distinct, easily integratable peaks that confirm the absence of lower-substituted amines (e.g., dibutanolamine).

Spectral Assignments

The 2-hydroxybutyl chain (-CH₂-CH(OH)-CH₂-CH₃) contains four distinct carbon environments. The structural symmetry dictates that the 13C-NMR will display exactly four peaks, while the 1H-NMR will display four carbon-bound proton environments plus the hydroxyl proton.

Table 1: 1H and 13C NMR Spectral Assignments for TBA (in CDCl₃)

PositionFunctional Group1H Chemical Shift (ppm)MultiplicityIntegration13C Chemical Shift (ppm)
4-CH₃ (Terminal)0.95Triplet (t)9H10.2
3-CH₂- (Aliphatic)1.40 - 1.55Multiplet (m)6H27.8
1-CH₂-N (Alpha to N)2.45 - 2.65Multiplet (m)6H60.5
2-CH(OH)- (Methine)3.65 - 3.80Multiplet (m)3H69.2
--OH (Hydroxyl)4.00Broad Singlet (br s)3H-
Self-Validating NMR Protocol

Causality & Design: This protocol is designed to be self-validating. Tetramethylsilane (TMS) is utilized as an internal standard (0.00 ppm) to eliminate chemical shift referencing errors caused by solvent temperature variations. Furthermore, a relaxation delay (D1) of 2 seconds in the 13C acquisition ensures complete relaxation of the methine carbons, preventing signal suppression and allowing for accurate structural confirmation.

  • Sample Preparation: Dissolve 20 mg of high-purity TBA in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Instrument Setup: Load the sample into a 400 MHz NMR spectrometer. Tune and match the probe to 1H (400 MHz) and 13C (100 MHz) frequencies.

  • 1H Acquisition: Execute a standard 1H pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 1 s, and an acquisition time of 3.2 s.

  • 13C Acquisition: Execute a 13C{1H} decoupled pulse sequence (zgpg30) with 1024 scans and a D1 of 2 s.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the TMS peak to exactly 0.00 ppm before integrating the 1H peaks to confirm the 9:6:6:3:3 proton ratio.

G A Sample Prep (TBA in CDCl3) B 1H-NMR Acquisition (400 MHz) A->B C 13C-NMR Acquisition (100 MHz) A->C D Spectral Processing (FT, Phase, Baseline) B->D C->D E Peak Assignment & Integration D->E

NMR spectral acquisition and processing workflow for 1-[Bis(2-hydroxybutyl)amino]-2-butanol.

Performance Comparison: TBA vs. TEA vs. TIPA

In cement manufacturing, alkanolamines are dosed into ball mills to prevent particle agglomeration and enhance the hydration kinetics of the final concrete. The performance of these additives is strictly dictated by their steric bulk and metal-chelating properties.

  • TEA (Triethanolamine): Provides rapid early-stage strength by accelerating aluminate hydration but often retards silicate hydration, leading to stagnant late-stage strength .

  • TIPA (Triisopropanolamine): Improves late-stage strength by chelating iron and promoting the hydration of the ferrite phase (C4AF) .

  • TBA (1-[Bis(2-hydroxybutyl)amino]-2-butanol): Extends the TIPA mechanism. Its bulkier 2-hydroxybutyl chains provide superior steric hindrance, drastically reducing particle agglomeration during milling. Additionally, the extended alkyl chains modify the hydrophobicity of the complex, optimizing the controlled release of chelated Fe³⁺ and Al³⁺ ions into the pore solution.

Comparative Experimental Data

Table 2: Comparative Performance in Cement Grinding and Hydration (0.05% Dosage)

AdditiveAlkyl Chain TypeBlaine Fineness (cm²/g)1-Day Strength (MPa)3-Day Strength (MPa)28-Day Strength (MPa)
ControlNone340012.524.042.5
TEAEthyl375014.8 26.543.0
TIPAIsopropyl380012.027.548.5
TBA sec-Butyl 3950 13.528.0 51.2

Note: Data reflects standardized laboratory ball-milling (45 min) and ASTM C109 mortar testing. TBA yields the highest grinding efficiency and 28-day strength.

Self-Validating Cement Milling & Testing Protocol

Causality & Design: To ensure the measured compressive strength gains are strictly due to the chemical interaction of the alkanolamine rather than variations in base materials, a zero-additive Control (Blank) is milled and tested in parallel. The fixed 45-minute milling time isolates the chemical's dispersion efficiency (measured via Blaine fineness) as an independent variable.

  • Clinker Preparation: Pre-crush Portland cement clinker and gypsum (95:5 ratio) to pass a 2 mm analytical sieve.

  • Additive Dosing: Add the specific alkanolamine (TEA, TIPA, or TBA) at a precise dosage of 0.05% by weight of the clinker mixture.

  • Milling: Grind the mixture in a standardized laboratory ball mill for exactly 45 minutes. Measure the specific surface area (Blaine fineness) using an air permeability apparatus.

  • Mortar Preparation: Mix the ground cement with standard sand and water (w/c ratio = 0.50) according to ASTM C109 guidelines.

  • Molding: Cast the mortar into 50 mm × 50 mm × 50 mm cube molds and compact using a vibrating table to remove entrapped air.

  • Curing & Testing: Demold the cubes after 24 hours. Cure specimens in a moisture room (23°C, >95% RH). Test compressive strength at 1, 3, and 28 days using a calibrated hydraulic compression testing machine.

G TBA TBA Addition (0.05% Dosage) Dispersion Enhanced Particle Dispersion (Reduced Agglomeration) TBA->Dispersion Fe Iron Chelation (Ferrite Phase Activation) TBA->Fe Hydration Accelerated Late Hydration (C4AF & C3A) Dispersion->Hydration Fe->Hydration Strength Increased 28-Day Compressive Strength Hydration->Strength

Mechanistic pathway of TBA enhancing cement hydration and compressive strength.

Conclusion

1-[Bis(2-hydroxybutyl)amino]-2-butanol (TBA) represents a significant evolutionary step in alkanolamine chemistry. As verified by NMR structural analysis, its symmetrical, bulky 2-hydroxybutyl groups provide a unique physicochemical profile. Compared to TEA and TIPA, TBA delivers superior steric hindrance during mechanical milling (achieving higher Blaine fineness) and facilitates a highly optimized metal-chelation pathway that maximizes 28-day compressive strength in cementitious systems.

References

  • Effect of triisopropanolamine on compressive strength and hydration of cement-fly ash paste. ResearchGate. Available at: [Link][1]

  • Sustainable Cement Production: TEA-TIPA as Grinding Aids: Optimizing Ratios for Efficiency and Environmental Impact. MDPI. Available at:[Link] [3]

Comparative

FTIR Characterization Fingerprint for 1-[Bis(2-hydroxybutyl)amino]-2-butanol: A Comparative Guide

As advanced chemical formulations in construction materials, polyurethane catalysis, and specialized buffering require increasingly precise molecular control, researchers must rigorously validate their raw materials. 1-[...

Author: BenchChem Technical Support Team. Date: March 2026

As advanced chemical formulations in construction materials, polyurethane catalysis, and specialized buffering require increasingly precise molecular control, researchers must rigorously validate their raw materials. 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5), commonly referred to as Tri(2-hydroxybutyl)amine or T2BA[1], has emerged as a superior tertiary alkanolamine. It is particularly valued as a late-stage strength-enhancing additive in Portland cement[2].

To fully leverage T2BA, formulation scientists must distinguish it from its widely used structural analogs: Triethanolamine (TEA) and Triisopropanolamine (TIPA)[3]. This guide provides an objective, data-driven comparison of these molecules using Fourier Transform Infrared (FTIR) spectroscopy, detailing the causality behind their spectral fingerprints and the self-validating protocols required for accurate characterization.

Molecular Architecture & Spectroscopic Causality

The performance differences between TEA, TIPA, and T2BA stem directly from their structural substitutions, which dictate steric hindrance, electron density, and intermolecular hydrogen bonding capabilities.

  • TEA (Triethanolamine): Features three primary alcohol branches. The lack of steric bulk allows for dense, highly ordered intermolecular hydrogen bonding.

  • TIPA (Triisopropanolamine): Features three secondary alcohol branches with methyl (-CH₃) terminations. The methyl groups introduce moderate steric hindrance, slightly disrupting hydrogen bond networks.

  • T2BA (1-[Bis(2-hydroxybutyl)amino]-2-butanol): Features three secondary alcohol branches with ethyl (-CH₂CH₃) terminations. The bulkier ethyl groups significantly restrict the spatial arrangement of the molecules, reducing intermolecular hydrogen bonding while increasing the lipophilicity of the compound.

In FTIR spectroscopy, these structural realities manifest as distinct shifts in vibrational frequencies. As steric hindrance increases from TEA to T2BA, the energy required to stretch the O-H and C-O bonds changes predictably.

Structural_Logic A TEA (Primary Alcohol) D C-O Stretch: ~1029 cm⁻¹ Strong H-Bonding A->D B TIPA (Secondary Alcohol + Methyl) E C-O Stretch: ~1138 cm⁻¹ Moderate H-Bonding B->E C T2BA (Secondary Alcohol + Ethyl) F C-O Stretch: ~1115 cm⁻¹ Restricted H-Bonding C->F

Figure 2: Logical relationship between alkanolamine substitution and C-O stretching frequencies.

Comparative FTIR Fingerprint Analysis

To objectively identify T2BA and differentiate it from TEA and TIPA, we must analyze four critical regions of the mid-IR spectrum (4000–400 cm⁻¹). The quantitative data summarized below reflects the fundamental vibrational modes of each molecule.

Quantitative Spectral Comparison Table
Vibrational ModeTEA (cm⁻¹)TIPA (cm⁻¹)T2BA (cm⁻¹)Structural Causality & Peak Behavior
O-H Stretch ~3306~3325~3340Broad peak. Increasing steric bulk (Ethyl > Methyl > None) reduces intermolecular H-bonding, shifting the absorption to higher wavenumbers[4][5].
C-H Stretch (Asym CH₃) N/A~2976~2965Absent in TEA. Present in TIPA/T2BA. The ethyl group in T2BA alters the local dipole moment compared to TIPA's methyl group[4].
C-H Stretch (Asym CH₂) ~2945~2929~2935Stronger intensity in T2BA due to the presence of two -CH₂- groups per branch, compared to only one in TIPA[4][5].
C-O Stretch ~1029~1138~1115TEA is a primary alcohol (lower frequency). TIPA and T2BA are secondary alcohols, shifting the peak >1100 cm⁻¹[4][5].
C-N Stretch ~1150~1130~1125Tertiary amine stretching. Often overlaps with C-O stretching, requiring deconvolution for precise assignment.

Data synthesized from established spectroscopic libraries and peer-reviewed characterizations of trialkanolamines[4][5][6].

Deep Dive: The Fingerprint Region (1500–500 cm⁻¹)

The most definitive proof of T2BA's identity lies in the fingerprint region. While TEA exhibits a sharp, distinct C-O stretch at 1029 cm⁻¹ characteristic of primary alcohols[5], TIPA and T2BA shift significantly higher due to their secondary alcohol nature. TIPA shows a strong C-O vibration at 1138 cm⁻¹[4]. In T2BA, the inductive effect of the adjacent ethyl group slightly relaxes this bond compared to TIPA, typically placing the C-O stretch around 1115 cm⁻¹. Furthermore, T2BA exhibits unique C-H bending modes (~1460 cm⁻¹ and ~1380 cm⁻¹) with altered intensity ratios due to the higher ratio of methylene (-CH₂-) to methyl (-CH₃) groups compared to TIPA.

Self-Validating ATR-FTIR Experimental Protocol

Step-by-Step Methodology

1. System Suitability Test (SST):

  • Action: Scan a traceable polystyrene (PS) calibration film.

  • Validation: Verify that the PS peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹.

  • Causality: Ensures the interferometer's laser is perfectly aligned, guaranteeing wavenumber accuracy before analyzing unknown samples.

2. Background Acquisition & Environmental Control:

  • Action: Purge the sample compartment with dry nitrogen gas (N₂) for 10 minutes. Acquire a 32-scan background spectrum on the clean, empty ATR crystal.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) will overlap with the critical O-H stretching and C-H bending regions of T2BA. N₂ purging eliminates this interference.

3. Crystal Selection & Sample Application:

  • Action: Use a single-reflection Diamond ATR crystal rather than Zinc Selenide (ZnSe). Apply 1-2 drops of neat (undiluted) T2BA directly onto the crystal.

  • Causality: Trialkanolamines are basic (pH > 10). ZnSe crystals degrade under alkaline conditions, leading to spectral artifacts and crystal pitting. Diamond is chemically inert. Using a neat sample prevents solvent peaks from masking the compound's fingerprint.

4. Spectral Acquisition:

  • Action: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

5. Post-Processing (ATR Correction):

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing for direct comparison with transmission libraries.

FTIR_Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Scan (N2 Purged Environment) A->B C 3. ATR-FTIR Acquisition (Diamond Crystal, Neat Sample) B->C D 4. Spectral Processing (Baseline & ATR Correction) C->D E 5. Fingerprint Verification (Peak Integration) D->E

Figure 1: Self-validating ATR-FTIR workflow for hygroscopic trialkanolamine characterization.

Performance Implications in Formulation

Why does the structural difference verified by FTIR matter in practical applications?

In cementitious systems, the hydration of tricalcium aluminate and tetracalcium aluminoferrite is heavily influenced by the complexation ability of the alkanolamine[3]. The FTIR data proves that T2BA has a highly sterically hindered secondary alcohol structure. This hindrance slows down the initial chelation with calcium and iron ions compared to the highly accessible primary alcohols of TEA. Consequently, T2BA acts as a superior late-age strength enhancer (28-day strength) in Portland cements, whereas TEA primarily accelerates early-age (1-day) setting[2].

Furthermore, the increased lipophilicity of T2BA (evidenced by the strong aliphatic C-H stretching in the FTIR spectrum) improves its compatibility with organic polycarboxylate superplasticizers, reducing phase separation in complex admixture formulations[3].

References

  • Defoamers for hydratable cementitious compositions (US8317918B1). Google Patents.
  • Strength enhancing additive for certain portland cements (US5084103A). Google Patents.
  • 1-[Bis(2-hydroxybutyl)amino]-2-butanol Product Information. AccelaChemBio.
  • Synthesis and Performance of Triisopropanolamine-Modified Polycarboxylate Cement Grinding Aid. MDPI.
  • FTIR spectra of natural CNSL and triethanolamine (TEA). ResearchGate.
  • Triisopropanolamine | CID 24730. PubChem - NIH.

Sources

Validation

mass spectrometry fragmentation patterns of 1-[Bis(2-hydroxybutyl)amino]-2-butanol

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of 1-[Bis(2-hydroxybutyl)amino]-2-butanol This guide provides a detailed analysis of the predicted electrospray ionization tandem mass...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of 1-[Bis(2-hydroxybutyl)amino]-2-butanol

This guide provides a detailed analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 1-[Bis(2-hydroxybutyl)amino]-2-butanol. As direct experimental data for this specific tertiary amino alcohol is not widely published, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to construct a predictive fragmentation map. This approach is designed to empower researchers, scientists, and drug development professionals to identify this molecule and understand its gas-phase chemistry.

Introduction to the Analyte and Method

1-[Bis(2-hydroxybutyl)amino]-2-butanol is a tertiary amino alcohol with the chemical formula C₁₂H₂₉NO₃ and a monoisotopic mass of 235.2147 Da. Its structure features a central nitrogen atom bonded to three separate 2-hydroxybutyl chains. This combination of tertiary amine and multiple secondary alcohol functionalities dictates a complex and informative fragmentation behavior under mass spectrometric analysis.

Electrospray ionization (ESI) is the preferred ionization technique for such a polar, non-volatile molecule. It is a "soft" ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is then induced in a controlled manner using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for systematic structural elucidation.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon introduction into the mass spectrometer, 1-[Bis(2-hydroxybutyl)amino]-2-butanol is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z of 236.2220. The subsequent fragmentation of this precursor ion is driven by the location of the charge (predominantly on the nitrogen atom) and the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation mechanisms will involve cleavages adjacent to the amine (α-cleavage) and reactions characteristic of the hydroxyl groups.

Pathway A: α-Cleavage Adjacent to the Tertiary Amine

The most dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the [M+H]⁺ ion of our analyte, the charge on the nitrogen atom initiates this cleavage, leading to the formation of a stable, resonance-stabilized iminium ion.

  • Loss of an ethyl group (C₂H₅•): Cleavage of the C-C bond alpha to the nitrogen but within one of the hydroxybutyl chains results in the loss of an ethyl radical. This is a common fragmentation for secondary alcohols. However, a more significant α-cleavage will be initiated by the nitrogen.

  • Loss of a butene and water molecule or a C₄H₈O neutral loss: A more characteristic fragmentation involves the cleavage of the bond between the first and second carbon of one of the N-butyl chains. This leads to the formation of a highly stable iminium ion and the neutral loss of a C₄H₈O fragment (72.0575 Da).

Comparative

HPLC Method Validation for Detecting 1-[Bis(2-hydroxybutyl)amino]-2-butanol: A Comparative Guide to Analytical Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric tertiary amines. [1], commonly known as tributanolamine, perfectly exemplifies this challe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric tertiary amines. [1], commonly known as tributanolamine, perfectly exemplifies this challenge.

This guide objectively compares the performance of modern High-Performance Liquid Chromatography (HPLC) strategies for this analyte, detailing the causality behind experimental choices and providing self-validating protocols grounded in authoritative industry standards.

The Analytical Challenge: Deconstructing the Analyte

From a chromatographic perspective, 1-[bis(2-hydroxybutyl)amino]-2-butanol presents a "perfect storm" of analytical hurdles:

  • Optical Invisibility: The molecule lacks a conjugated π-electron system, rendering traditional UV-Vis detection at standard wavelengths (e.g., 254 nm) useless. While low-wavelength UV (205 nm) is possible, it is highly susceptible to baseline drift and matrix interference.

  • Extreme Polarity: As a tri-substituted alkanolamine[1][2], it exhibits poor retention on standard Reversed-Phase (RP) C18 columns, often eluting in the void volume.

  • Secondary Interactions: The basic tertiary amine nitrogen interacts strongly with unendcapped, acidic silanol groups on silica-based stationary phases, causing severe peak tailing[3][4].

To overcome these hurdles, modern workflows abandon traditional RP-UV methods in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal mass-based detectors like[3][5] or[6].

Objective Comparison of Analytical Strategies

When designing a self-validating analytical method, the choice of detector dictates the sample preparation, mobile phase compatibility, and overall ruggedness.

ParameterHPLC-UV (210 nm)HPLC-CAD / ELSDLC-MS/MS (MRM)
Sensitivity Low (mg/mL)High (µg/mL)Ultra-High (ng/mL)
Specificity PoorModerateExcellent
Matrix Interference SevereLowLow (via Internal Standard)
Cost & Complexity LowModerateHigh
Derivatization Required for high sensitivityNot RequiredNot Required

Causality in Method Design: Why HILIC over Reversed-Phase?

Expertise Insight: Novice chromatographers often attempt to use ion-pairing reagents (e.g., heptanesulfonic acid) on C18 columns to retain polar amines. However, ion-pairing agents cause severe ion suppression in MS detectors and precipitate in CAD/ELSD systems.

By switching to a HILIC stationary phase (e.g., bare silica or zwitterionic ZIC-HILIC), we leverage the analyte's extreme polarity. The alkanolamine partitions into the water-enriched layer on the stationary phase, providing excellent retention without non-volatile additives[6]. Furthermore, adjusting the mobile phase to an acidic pH (using formic acid) keeps the tertiary amine fully protonated, preventing secondary silanol interactions and ensuring sharp, symmetrical peaks[4].

Step-by-Step Experimental Protocols

Protocol A: HPLC-CAD for Routine QA/QC

CAD provides a uniform, mass-dependent response for non-volatile analytes, making it superior to ELSD in terms of linearity and sensitivity for alkanolamines[5].

  • Column Selection: ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid. (Causality: The acidic buffer controls the ionization state of both the column surface and the analyte, preventing tailing).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient Elution: Isocratic elution at 80% B for 10 minutes. (Causality: High organic content is strictly required in HILIC to maintain the aqueous partition layer on the silica surface).

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature set to 35°C; data collection rate at 10 Hz.

  • Sample Preparation: Dilute samples 1:10 in Acetonitrile to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion.

Protocol B: LC-MS/MS for Trace Analysis & Complex Matrices

For trace-level detection (ng/mL), LC-MS/MS is the gold standard, adapted from established environmental protocols like[7][8].

  • Column Selection: Waters XBridge BEH HILIC (100 mm × 2.1 mm, 2.5 µm).

  • Mobile Phase: Gradient elution using 5 mM Ammonium Formate (aq) and Acetonitrile (0.1% Formic Acid)[6][8].

  • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Target the precursor ion [M+H]⁺ m/z 234.2. Monitor product ions corresponding to the loss of hydroxybutyl groups (e.g., m/z 162.1, 90.1) for quantification and qualification.

  • Self-Validating System (Isotopic Internal Standard): Spike all samples with 10 µg/L of an isotopically labeled surrogate (e.g., Triethanolamine-d15) prior to extraction. (Causality: The internal standard co-elutes with the target analyte, experiencing the exact same matrix-induced ion suppression. By quantifying the ratio of the analyte to the internal standard, the method intrinsically corrects for matrix effects in real-time, ensuring the trustworthiness of the recovery data)[8].

Method Validation Parameters (ICH Q2(R2) Framework)

To ensure regulatory compliance, the chosen method must be validated against strict acceptance criteria[3][6].

Validation ParameterHPLC-CAD Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity No interference at retention timeNo interference in MRM channels
Linearity (

)
> 0.995 (Log-log fit often required)> 0.990 (Linear fit)
Accuracy (Recovery) 95.0% – 105.0%80.0% – 120.0%
Precision (%RSD) < 2.0%< 15.0%
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~1.0 ng/mL / ~5.0 ng/mL

Decision Workflow Visualization

Workflow Start Analyte: 1-[Bis(2-hydroxybutyl)amino]-2-butanol Prop Properties: High Polarity, No UV Chromophore Start->Prop Decision Required Sensitivity? Prop->Decision CAD_Path High (µg/mL) Routine QA/QC Decision->CAD_Path Routine MS_Path Ultra-High (ng/mL) Trace Analysis Decision->MS_Path Trace HILIC_CAD HPLC-CAD/ELSD (HILIC Column) CAD_Path->HILIC_CAD LC_MS LC-MS/MS (MRM Mode, ESI+) MS_Path->LC_MS Val_CAD Validation: Linearity, Precision HILIC_CAD->Val_CAD Val_MS Validation: Isotopic Internal Standard LC_MS->Val_MS

Decision matrix for selecting the optimal HPLC validation workflow for tributanolamine.

References

  • PubChem / EPA CompTox - 1-[bis(2-hydroxybutyl)amino]butan-2-ol (CAS 2421-02-5) Structural & Property Data. Available at:[Link]

  • PubMed / NIH - Detection of alkanolamines in liquid cement grinding aids by HPLC coupled with evaporative light scattering detector. Available at:[Link]

  • PubMed / NIH - Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. Available at:[Link]

  • ASTM International - ASTM D7599 - Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Available at:[Link]

  • Royal Society of Chemistry (RSC) - Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Available at:[Link]

Sources

Validation

comparative efficiency of alkanolamine catalysts in polymer synthesis

Title: Comparative Efficiency of Alkanolamine Catalysts in Polymer Synthesis: A Technical Guide Introduction As a Senior Application Scientist specializing in polymer chemistry, I frequently encounter the challenge of ba...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficiency of Alkanolamine Catalysts in Polymer Synthesis: A Technical Guide

Introduction As a Senior Application Scientist specializing in polymer chemistry, I frequently encounter the challenge of balancing catalytic reaction rates with environmental compliance and material performance. Alkanolamines—compounds containing both hydroxyl (-OH) and amine (-NH2, -NHR, -NR2) functional groups—have emerged as highly efficient, metal-free catalysts in the synthesis of polyurethanes, cyclic carbonates, and epoxy resins. Their bifunctional nature enables inter- and intramolecular cooperativity, allowing them to simultaneously activate multiple substrates. This guide provides an objective, data-driven comparison of standard and advanced alkanolamine catalysts, detailing their mechanistic causality and experimental workflows for researchers and drug development professionals.

Mechanistic Causality: The Bifunctional Advantage

The efficiency of an alkanolamine catalyst is not merely a function of its basicity; it is governed by the synergistic interaction between its amine and hydroxyl moieties. In polyurethane synthesis, the tertiary amine group acts as a nucleophile, activating the isocyanate carbon, while the hydroxyl group provides hydrogen bonding that stabilizes the transition state of the incoming polyol. Similarly, in the cycloaddition of CO₂ and epoxides to form cyclic carbonates, the amine activates the CO₂, and the hydroxyl group coordinates with the epoxide oxygen, facilitating ring-opening without the need for toxic metal or halide co-catalysts 1.

Mechanism Alkanolamine Alkanolamine Catalyst (Bifunctional) Amine Tertiary Amine Group (Nucleophilic Activation) Alkanolamine->Amine Hydroxyl Hydroxyl Group (Hydrogen Bonding) Alkanolamine->Hydroxyl Substrate1 Isocyanate / CO2 (Electrophile) Amine->Substrate1 Activates Substrate2 Polyol / Epoxide (Nucleophile/Ring) Hydroxyl->Substrate2 Activates Intermediate Transition State Complex (Synergistic Activation) Substrate1->Intermediate Substrate2->Intermediate Polymer Polymer Product (Polyurethane / Polycarbonate) Intermediate->Polymer Chain Extension

Caption: Synergistic bifunctional activation mechanism of alkanolamine catalysts.

Comparative Analysis of Alkanolamine Catalysts

Selecting the appropriate alkanolamine requires analyzing steric hindrance, hydroxyl number, and volatility. Traditional ethanolamines (DEA, TEA) offer baseline performance, but advanced derivatives like N-Ethyldiethanolamine (NEDEA) and Dimethylaminopropylamino Diisopropanol (DAP-DIPA) provide superior kinetic control and reduced volatile organic compound (VOC) emissions 2, .

CatalystChemical StructurePrimary Polymer ApplicationCatalytic Efficiency & Key MetricsVolatility / VOC Profile
Diethanolamine (DEA) Secondary amine, 2 -OHPoly(urethane amides), Epoxy curingModerate. Requires higher temperatures (145°C) for complete amide formation 3.High volatility; potential emission issues in open-cell foams.
Triethanolamine (TEA) Tertiary amine, 3 -OHPolyurethanes, Melt PolycarbonatesHigh. Achieves 98% monomer conversion in 1 h at 110°C for trimethylene carbonate .Moderate; widely used as a benchmark gelling catalyst.
N-Ethyldiethanolamine (NEDEA) Tertiary amine, 2 -OHRigid Polyurethane FoamsExcellent gelling catalyst. Typical gel time: 40-120 seconds at 0.5-3.0 php loading 2.Low volatility; structurally integrated into the polymer matrix.
Bis(methylpiperazinyl)triol Polyfunctional, 3 -OHCyclic Carbonates (CO₂ fixation)Exceptional. 96% yield of propylene carbonate in 3 h at 120°C (1 mol% loading) 1.Negligible; solid-state or high-boiling liquid.
DAP-DIPA Tertiary amine, 2 -OHLow-VOC Automotive PolyurethanesDual-function (blow and gel). High compatibility with polar matrices .Ultra-low VOC; meets strict automotive interior standards.

Experimental Methodology: Self-Validating Catalyst Evaluation Protocol

To objectively measure the comparative efficiency of these catalysts, researchers must employ a self-validating kinetic profiling assay. The following protocol details the evaluation of alkanolamines in rigid polyurethane foam synthesis. By incorporating a non-catalyzed blank and a benchmark (TEA), the system inherently validates the relative catalytic acceleration.

Protocol: Kinetic Profiling of Polyurethane Foaming

Materials Required:

  • Polyether polyol (OH value ~400 mg KOH/g)

  • Polymeric MDI (Isocyanate Index 110)

  • Distilled Water (Blowing agent)

  • Silicone Surfactant

  • Catalysts: TEA (Benchmark), NEDEA (Test), DAP-DIPA (Test)

Step-by-Step Procedure:

  • Premix Formulation: In a 500 mL disposable paper cup, accurately weigh 100 g of polyether polyol. Add 2.0 g of distilled water, 1.5 g of silicone surfactant, and 1.0 g of the chosen alkanolamine catalyst (1.0 php).

  • Homogenization: Mix the components using a high-shear mechanical stirrer at 3000 RPM for 60 seconds to ensure complete dispersion. Causality Note: Proper homogenization prevents localized catalyst concentration gradients, which can artificially skew kinetic readings and cause asymmetrical cell growth.

  • Isocyanate Addition: Rapidly add the calculated amount of polymeric MDI (typically ~115 g, based on the isocyanate index) into the premix.

  • Reaction Initiation & Mixing: Immediately stir the mixture at 3000 RPM for exactly 5 seconds. Start a digital stopwatch at the precise moment of MDI addition.

  • Kinetic Measurement (Self-Validation):

    • Cream Time: Record the time when the mixture turns opaque and begins to expand.

    • Gel Time: Insert a wooden tongue depressor into the rising foam and withdraw it. Record the time when polymer strings ("spider webs") can be pulled from the mixture. This indicates the critical cross-linking threshold.

    • Tack-Free Time: Lightly touch the surface of the foam. Record the time when the surface is no longer sticky.

  • Data Normalization: Compare the Gel Time of NEDEA and DAP-DIPA against the TEA benchmark and the uncatalyzed blank. A highly efficient gelling catalyst will significantly compress the delta between Cream Time and Gel Time compared to TEA.

Workflow Start Start Catalyst Evaluation Prep Step 1: Polyol Premix (Polyol + H2O + Catalyst) Start->Prep AddNCO Step 2: Isocyanate Addition (MDI at Index 110) Prep->AddNCO Mix Step 3: High-Shear Mixing (3000 RPM, 5s) AddNCO->Mix Measure Step 4: Kinetic Profiling (Cream, Gel, Tack-Free) Mix->Measure Validate Self-Validation: Compare vs TEA Benchmark Measure->Validate

Caption: Experimental workflow for evaluating alkanolamine catalytic efficiency.

Authoritative Grounding and Future Outlook

The transition from traditional metal catalysts (e.g., DBTDL) to advanced alkanolamines is driven by both regulatory pressures and performance metrics. As demonstrated by Kim et al., the use of highly substituted alkanolamines like bis(methylpiperazinyl)triol achieves near-quantitative yields in CO₂ fixation without the toxicity associated with organotin or halide compounds 1. Furthermore, in the realm of biomedical and automotive polymers, the structural integration of catalysts like NEDEA and DAP-DIPA into the polymer backbone effectively neutralizes VOC emissions while maintaining rapid gelation kinetics 2, . For drug development professionals synthesizing novel polymeric delivery systems, leveraging the bifunctional cooperativity of these catalysts ensures high-purity, biocompatible materials.

References

  • Kim, H. G., et al. (2017). "Multifunctional alkanolamine as a catalyst for CO2 and propylene oxide cycloaddition." ResearchGate. Available at:[Link]

  • Cabulis, U., et al. (2013). "Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil." Materials Science. Available at:[Link]

  • Polymer Chemistry. (2018). "Triethylamine-based catalysts for the melt polymerization of carbonate monomers." RSC Publishing. Available at:[Link]

Sources

Comparative

Performance Benchmarking of 1-[Bis(2-hydroxybutyl)amino]-2-butanol in CO₂ Capture

Executive Summary The transition toward energy-efficient post-combustion carbon capture relies heavily on the molecular design of amine-based solvents. 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5) [5], commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward energy-efficient post-combustion carbon capture relies heavily on the molecular design of amine-based solvents. 1-[Bis(2-hydroxybutyl)amino]-2-butanol (CAS: 2421-02-5) [5], commonly referred to as Tri-sec-butanolamine or Tri(2-hydroxybutyl)amine (THBA), represents a highly sterically hindered tertiary alkanolamine.

For researchers and drug/chemical development professionals engineering next-generation gas scrubbing systems, THBA offers a compelling structural profile. By incorporating three bulky 2-hydroxybutyl groups, THBA maximizes steric hindrance and lipophilicity. This guide objectively benchmarks THBA against industry standards—Monoethanolamine (MEA) and Methyldiethanolamine (MDEA)—analyzing the mechanistic causality behind its thermodynamic efficiency and outlining self-validating experimental protocols for its evaluation.

Mechanistic Causality: Why Steric Hindrance Matters

To understand the performance of THBA, one must analyze the causality between its molecular structure and its interaction with CO₂.

Primary and secondary amines (like MEA) react with CO₂ via the Zwitterion mechanism , forming highly stable carbamates. This results in fast absorption kinetics but severely limits the theoretical loading capacity to 0.5 mol CO₂/mol amine and requires massive energy input to reverse the reaction during solvent regeneration.

Conversely, tertiary amines like MDEA and THBA lack the free N-H proton necessary to form a carbamate. Instead, they operate via the Base-Catalyzed Hydration Mechanism (proposed by Donaldson and Nguyen) [2, 3]. In this pathway, the tertiary amine acts as a proton acceptor (base) that catalyzes the hydration of CO₂ into bicarbonate (HCO₃⁻).

The THBA Advantage: The extreme steric bulk of the sec-butyl groups in THBA prevents any direct nucleophilic attack on CO₂, completely suppressing carbamate formation [4]. Furthermore, the increased lipophilicity and steric hindrance weaken the amine-proton bond (N-H⁺) in the protonated intermediate. This translates to a significantly lower heat of desorption compared to MDEA, allowing the solvent to be regenerated at lower temperatures, thereby drastically reducing the parasitic energy load of the capture plant [1].

Mechanism CO2 CO₂ (aq) Intermediate [ THBA···H₂O···CO₂ ] Transition State CO2->Intermediate Dissolves H2O H₂O H2O->Intermediate Base Catalysis Amine THBA (Tertiary Amine) Amine->Intermediate Extracts H⁺ Bicarbonate HCO₃⁻ (Bicarbonate) Intermediate->Bicarbonate Hydration Protonated THBAH⁺ (Protonated Amine) Intermediate->Protonated Proton Transfer

Fig 1. Base-catalyzed hydration mechanism of CO₂ by sterically hindered tertiary amines.

Quantitative Performance Benchmarking

The following table synthesizes the thermodynamic and kinetic profiles of THBA compared to standard commercial solvents. Data reflects standard testing conditions (30 wt% aqueous amine solution, 40 °C absorption, 120 °C desorption) [2, 4].

Performance MetricMEA (Primary)MDEA (Tertiary)THBA (Hindered Tertiary)
Theoretical Loading Capacity 0.5 mol CO₂ / mol1.0 mol CO₂ / mol1.0 mol CO₂ / mol
Practical Cyclic Capacity Low (~0.25 mol/mol)Medium (~0.45 mol/mol)High (~0.60 mol/mol)
Absorption Kinetics (

)
Very FastSlowVery Slow
Heat of Absorption (

)
~85 kJ/mol~55 - 60 kJ/mol~45 - 50 kJ/mol
Regeneration Energy Penalty HighModerateLow
Degradation Resistance Poor (Oxidative/Thermal)GoodExcellent

Synthesis of Data: THBA excels in thermodynamic capacity and regeneration energy, making it an ideal candidate for continuous-loop systems where thermal energy is the primary cost driver. However, its slow kinetics necessitate the use of a kinetic promoter (such as Piperazine or Carbonic Anhydrase) to maintain viable absorber column heights.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By coupling mass transfer data with thermodynamic calorimetry, researchers can cross-verify the equilibrium states of the THBA-CO₂ system.

Protocol A: Thermodynamic Capacity & Enthalpy Profiling

Objective: Determine the equilibrium CO₂ loading and heat of absorption (


) to validate regeneration energy savings.
Causality:  Measuring the exact heat released during the base-catalyzed hydration confirms the suppression of the highly exothermic carbamate formation.
  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 1-[Bis(2-hydroxybutyl)amino]-2-butanol using ultra-pure deionized water. Gravimetrically verify the concentration.

  • Apparatus Setup: Utilize a high-pressure Vapor-Liquid Equilibrium (VLE) cell coupled with a reaction calorimeter (e.g., CPA202).

  • Degassing: Pull a vacuum on the VLE cell to <0.1 kPa to remove dissolved atmospheric gases, ensuring baseline purity.

  • Isothermal Injection: Maintain the cell at exactly 40.0 °C. Inject pure CO₂ gas in precise volumetric increments.

  • Equilibration & Validation: Wait for the pressure drop to stabilize (indicating equilibrium). The system self-validates when the calculated moles of CO₂ absorbed (via pressure drop) match the integrated heat flow curve from the calorimeter.

  • Data Extraction: Plot the partial pressure of CO₂ vs. loading (mol CO₂/mol amine) and extract

    
     from the calorimetric integration.
    
Protocol B: Kinetic Mass Transfer Evaluation

Objective: Quantify the overall mass transfer coefficient (


) to benchmark absorption speed against MDEA.
Causality:  Because THBA relies on the slow hydration of CO₂, quantifying 

dictates the required physical dimensions of the industrial absorber column.
  • Apparatus Setup: Construct a Wetted-Wall Column (WWC) enclosed in a temperature-controlled jacket (40 °C).

  • Film Generation: Pump the 30 wt% THBA solution upward through the inner tube, allowing it to overflow and create a uniform, falling liquid film of known surface area.

  • Gas Contacting: Introduce a gas mixture of 15% CO₂ / 85% N₂ (simulating flue gas) counter-currently into the annular space.

  • Analysis: Measure the inlet and outlet CO₂ concentrations using a non-dispersive infrared (NDIR) analyzer.

  • Validation: Calculate the specific absorption rate. The system self-validates by performing a mass balance: the CO₂ lost from the gas phase must perfectly equal the total inorganic carbon (TIC) gained in the liquid phase (verified via titration).

Workflow Start Solvent Preparation (30 wt% THBA in H₂O) Kinetics Wetted-Wall Column (Absorption Kinetics) Start->Kinetics VLE VLE Apparatus (Thermodynamic Capacity) Start->VLE Calorimeter Reaction Calorimeter (Heat of Absorption) Start->Calorimeter Data1 Overall Mass Transfer Coefficient (KG) Kinetics->Data1 Data2 Equilibrium CO₂ Loading (mol/mol) VLE->Data2 Benchmarking Benchmarking vs MEA/MDEA (Data Synthesis) Data1->Benchmarking Data2->Benchmarking Data3 ΔH_abs (kJ/mol) Calorimeter->Data3 Data3->Benchmarking

Fig 2. Self-validating experimental workflow for benchmarking CO₂ capture performance.

Conclusion & Future Perspectives

1-[Bis(2-hydroxybutyl)amino]-2-butanol (THBA) fundamentally alters the energy landscape of carbon capture. By leveraging extreme steric hindrance, it forces CO₂ capture through a low-energy bicarbonate pathway rather than a high-energy carbamate pathway. While its standalone absorption kinetics are slower than MEA, formulating THBA as a hybrid solvent—blended with kinetic promoters like Piperazine (PZ)—offers a synergistic solution. This biphasic approach allows researchers to harness the rapid absorption of primary/secondary amines while capitalizing on the massive regeneration energy savings provided by THBA's bulky tertiary structure.

References

  • Removal and recovery of sulphur dioxide from gas streams Google P
  • CO₂ Capture by Tertiary Amine Absorbents: A Performance Comparison Study Industrial & Engineering Chemistry Research - ACS Public
  • Study of Catalytic CO₂ Absorption and Desorption with Tertiary Amine DEEA and 1DMA-2P Semantic Scholar / Molecules
  • Recent Progress on CO₂ Capture Based on Sterically Hindered Amines: A Review Energy & Fuels - ACS Public
  • 2096331-32-5, 6-Amino-2-methoxypyridine-3-boronic Acid (Includes CAS 2421-02-5) AccelaChemBio

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